6-Bromo-3-chloro-2,4-difluoroaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-3-chloro-2,4-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2N/c7-2-1-3(9)4(8)5(10)6(2)11/h1H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZBCJHYBMSVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378309 | |
| Record name | 6-bromo-3-chloro-2,4-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201849-12-9 | |
| Record name | 6-bromo-3-chloro-2,4-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to a Proposed Synthesis Pathway for 6-Bromo-3-chloro-2,4-difluoroaniline
This technical guide outlines a proposed synthetic pathway for this compound, a halogenated aniline with potential applications as a key building block in the synthesis of pharmaceutical and agrochemical compounds. Due to the limited availability of a direct, published synthesis route, this guide proposes a scientifically plausible pathway based on established methodologies for the synthesis of structurally related compounds.
Proposed Synthesis Overview
The proposed synthesis of this compound commences with the commercially available starting material, 3-chloro-2,4-difluoroaniline. The key transformation involves the regioselective bromination of this precursor. The strong ortho-, para-directing effect of the amino group is anticipated to direct the incoming bromine atom to the C6 position, which is para to the amino group and sterically accessible.
Experimental Protocol
This section provides a detailed experimental protocol for the proposed synthesis of this compound. The protocol is adapted from established procedures for the bromination of similar aniline derivatives.
2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Chloro-2,4-difluoroaniline | ≥98% | Commercially Available |
| Bromine | Reagent Grade | Commercially Available |
| Acetic Acid | Glacial | Commercially Available |
| Sodium Thiosulfate | ACS Grade | Commercially Available |
| Sodium Bicarbonate | ACS Grade | Commercially Available |
| Dichloromethane | HPLC Grade | Commercially Available |
| Anhydrous Magnesium Sulfate | ACS Grade | Commercially Available |
2.2. Procedure: Bromination of 3-Chloro-2,4-difluoroaniline
-
In a well-ventilated fume hood, dissolve 3-chloro-2,4-difluoroaniline (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise to the stirred solution of the aniline over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion of the reaction, quench the excess bromine by the slow addition of a saturated aqueous solution of sodium thiosulfate until the orange color of the bromine disappears.
-
Carefully neutralize the reaction mixture by the addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
The following table summarizes the key quantitative data for the starting material and the target product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |
| 3-Chloro-2,4-difluoroaniline | C₆H₄ClF₂N | 163.55 | 39927-41-4 | ≥98% |
| This compound | C₆H₃BrClF₂N | 242.45 | 201849-12-9 | ≥97%[1] |
Visualization of the Synthesis Pathway
The following diagram illustrates the proposed synthetic workflow for the preparation of this compound.
Caption: Proposed synthesis of this compound.
Safety Precautions
-
This synthesis involves the use of hazardous chemicals and should only be performed by trained professionals in a well-ventilated fume hood.
-
Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Disclaimer: This document provides a proposed synthesis pathway based on chemical principles and related literature. The experimental protocol should be considered a starting point and may require optimization. All laboratory work should be conducted with appropriate safety measures in place.
References
An In-depth Technical Guide to 6-Bromo-3-chloro-2,4-difluoroaniline: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-3-chloro-2,4-difluoroaniline is a polyhalogenated aromatic amine that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms, provides a versatile scaffold for the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of multiple, distinct halogen atoms allows for selective functionalization, while the fluorine substituents can significantly modulate the physicochemical and pharmacological properties of derivative compounds, such as metabolic stability and binding affinity. This guide provides a comprehensive overview of the known physicochemical properties, plausible synthetic and analytical methodologies, and key applications of this compound, with a focus on its emerging role in the synthesis of targeted therapeutics like kinase inhibitors.
Physicochemical Properties
This compound is a solid compound at room temperature, soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane[1]. It is generally stable under standard conditions but may be sensitive to extreme pH or temperatures[1]. While an experimentally determined melting point is not widely reported in peer-reviewed literature, data from structurally similar compounds suggest a likely melting point in the range of 40-70°C. Key physicochemical and computed properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 201849-12-9 | [2][3][4] |
| Molecular Formula | C₆H₃BrClF₂N | [2][3][4] |
| Molecular Weight | 242.45 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-bromo-5-chloro-4,6-difluoroaniline, 6-Bromo-3-chloro-2,4-difluorobenzenamine | [2][3][5] |
| Boiling Point | 252 °C (Predicted) | [5] |
| Density | 1.890 g/cm³ (Predicted) | [5] |
| Flash Point | 106 °C (Predicted) | [5] |
| LogP (Computed) | 2.8 - 2.96 | [2][3] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [3] |
| Hydrogen Bond Donors | 1 | [2][3] |
| Hydrogen Bond Acceptors | 1 (N atom) | [2][3] |
| Purity (Commercial) | ≥97% | [3] |
Experimental Protocols
Detailed experimental procedures for the synthesis and characterization of this compound are not extensively published. However, based on established methodologies for analogous polyhalogenated anilines, a plausible synthetic route and analytical workflow can be outlined.
Proposed Synthesis Pathway
The synthesis of this molecule can be envisioned as a multi-step process involving halogenation, nitration, fluorination, and reduction reactions, starting from commercially available precursors. The following workflow is a generalized protocol adapted from literature on similar compounds[1][6][7].
Caption: Proposed multi-step synthesis workflow for this compound.
Methodology:
-
Nitration and Chlorination: 1,2-Difluorobenzene is first nitrated to introduce a nitro group, which then directs the subsequent electrophilic chlorination to the desired position, yielding 1-chloro-2,4-difluoro-5-nitrobenzene.
-
Reduction: The nitro group of the intermediate is reduced to an amine using standard conditions, such as iron powder in acidic medium or catalytic hydrogenation, to form 5-chloro-2,4-difluoroaniline[6].
-
Bromination: The final step involves the regioselective bromination of the aniline derivative. The amino group activates the aromatic ring, directing the bromine atom to the ortho position, yielding the final product. N-Bromosuccinimide (NBS) is a common reagent for such transformations[8].
Purification and Analysis
-
Purification: The crude product would typically be purified using extraction to remove inorganic salts, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or column chromatography on silica gel. For higher purity, high vacuum distillation may be employed[6].
-
Analysis & Characterization: The identity and purity of the final compound would be confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show a singlet for the aromatic proton and a broad singlet for the -NH₂ protons.
-
¹³C NMR: Expected to show six distinct signals for the aromatic carbons, with their chemical shifts and C-F coupling constants being characteristic of the substitution pattern.
-
¹⁹F NMR: Expected to show two distinct signals for the two non-equivalent fluorine atoms, likely with complex splitting due to F-F and F-H coupling.
-
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic molecular ion peak (M+) and an M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹) and C-X (C-Br, C-Cl, C-F) stretching vibrations in the fingerprint region.
-
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The amino group can act as a nucleophile in reactions to form amides, sulfonamides, or participate in coupling reactions to build larger molecular scaffolds. The bromine atom is particularly valuable as it readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-nitrogen bonds.
Role as a Kinase Inhibitor Building Block
A primary application of this and structurally related anilines is in the synthesis of small-molecule kinase inhibitors[6]. Many FDA-approved kinase inhibitors feature a substituted aniline moiety that binds within the ATP-binding pocket of the target enzyme. The specific halogenation pattern of this compound is highly valuable for developing inhibitors targeting key Receptor Tyrosine Kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are critical drivers in many cancers[9][10].
Caption: Role of this compound in kinase inhibitor synthesis.
The aniline derivative is typically coupled with a heterocyclic core (such as a quinazoline or pyrrolo[2,3-d]pyrimidine) to generate the final inhibitor scaffold. The aniline portion often serves as the "hinge-binding" element, forming crucial hydrogen bonds within the kinase active site[9].
Mechanism of Action: Inhibition of RTK Signaling
RTKs are cell surface receptors that, upon binding to their specific ligands (e.g., EGF or VEGF), dimerize and auto-phosphorylate their intracellular tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways (such as the RAS-RAF-MEK-ERK pathway) that regulate critical cellular processes like proliferation, survival, and angiogenesis. In many cancers, these pathways are aberrantly activated.
Kinase inhibitors synthesized from precursors like this compound are designed to be ATP-competitive. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of tyrosine residues and thereby blocking the downstream signaling cascade.
Caption: Simplified mechanism of RTK signaling inhibition by a derived drug molecule.
Conclusion
This compound is a highly functionalized synthetic intermediate with significant potential in medicinal chemistry. Its well-defined structure offers multiple reactive sites for building molecular complexity, and the incorporated fluorine atoms provide a means to fine-tune the properties of target compounds. The demonstrated utility of similar aniline scaffolds in the development of potent kinase inhibitors for oncology highlights the importance of this compound for researchers and scientists engaged in modern drug discovery and development. Further exploration of its reactivity and application in novel scaffolds will continue to be a valuable endeavor.
References
- 1. Buy 6-Bromo-4-chloro-2,3-difluoroaniline (EVT-12964494) [evitachem.com]
- 2. This compound | C6H3BrClF2N | CID 2773254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. benchchem.com [benchchem.com]
- 7. Process for the preparation of 2,6-dichloro-4-bromoanilides - Patent 0727412 [data.epo.org]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 6-Bromo-3-chloro-2,4-difluoroaniline (CAS No. 201849-12-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3-chloro-2,4-difluoroaniline is a polyhalogenated aromatic amine, a class of compounds that serve as crucial building blocks in the synthesis of complex organic molecules. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on the aniline scaffold, offers a versatile platform for medicinal chemists and material scientists. The presence of multiple halogens allows for selective functionalization through various cross-coupling and substitution reactions, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, plausible synthetic routes, and potential applications, with a focus on its role in drug discovery.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 201849-12-9 | [1][2][3] |
| Molecular Formula | C₆H₃BrClF₂N | [1][2][3] |
| Molecular Weight | 242.45 g/mol | [1][2][3] |
| Appearance | Solid (predicted) | General knowledge |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane. | [4] |
| pKa (predicted) | Not available | |
| LogP (predicted) | 2.96 | [2] |
Synthesis and Reactivity
Plausible Synthetic Workflow
The synthesis would likely begin with a commercially available di- or tri-substituted benzene derivative, followed by sequential introduction of the halogen and nitro groups, and finally, reduction of the nitro group to an aniline.
Caption: Plausible synthetic workflow for this compound.
Representative Experimental Protocol (Hypothetical)
The following is a representative, hypothetical protocol for the final reduction step, based on common laboratory procedures for the reduction of nitroarenes.
Reaction: Reduction of a hypothetical precursor, 1-bromo-4-chloro-2,5-difluoro-3-nitrobenzene, to this compound.
Materials:
-
1-bromo-4-chloro-2,5-difluoro-3-nitrobenzene
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitroaromatic precursor and ethanol.
-
Heat the mixture to reflux with stirring.
-
Carefully add iron powder in portions, followed by the dropwise addition of concentrated hydrochloric acid.
-
Maintain the reaction at reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Reactivity
The reactivity of this compound is dictated by the interplay of its functional groups:
-
Amino Group: The primary amine is nucleophilic and can participate in reactions such as acylation, alkylation, and the formation of heterocyclic rings.
-
Halogen Substituents: The bromine and chlorine atoms are susceptible to displacement via nucleophilic aromatic substitution under certain conditions and are excellent handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), allowing for the introduction of a wide range of substituents. The fluorine atoms also influence the electronic properties of the aromatic ring.
Spectral Data (Predicted)
Specific spectral data for this compound is not currently available in public databases. However, based on its structure, the following spectral characteristics can be anticipated:
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region (typically 6.5-8.0 ppm). The amino protons will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration. |
| ¹³C NMR | Multiple signals in the aromatic region, with the carbon atoms attached to halogens and the amino group showing characteristic chemical shifts. The C-F couplings will lead to splitting of the carbon signals. |
| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and various C-H and C-X (halogen) stretching and bending vibrations in the fingerprint region. |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observable, with a characteristic isotopic pattern due to the presence of bromine and chlorine. Fragmentation patterns would involve the loss of halogens and other small fragments. |
Applications in Drug Discovery and Development
Polyhalogenated anilines are highly valued intermediates in the synthesis of pharmacologically active compounds, particularly in the field of oncology. Their utility stems from their ability to serve as scaffolds for the construction of molecules that can interact with specific biological targets.
Role as a Kinase Inhibitor Intermediate
Many small-molecule kinase inhibitors, a cornerstone of modern cancer therapy, feature a substituted aniline core. This moiety often plays a critical role in binding to the ATP-binding pocket of the target kinase. The specific substitution pattern on the aniline ring can significantly influence the inhibitor's potency, selectivity, and pharmacokinetic properties. This compound, with its unique array of halogens, provides a starting point for the synthesis of novel kinase inhibitors. The bromine atom, in particular, is a versatile handle for introducing diversity through cross-coupling reactions.
Caption: Logical workflow for the utilization of this compound in kinase inhibitor synthesis.
Potential Signaling Pathway Interactions
While there is no direct evidence linking this compound to specific signaling pathways, its potential as a precursor for kinase inhibitors suggests that its derivatives could target pathways frequently dysregulated in cancer, such as:
-
EGFR (Epidermal Growth Factor Receptor) Signaling Pathway: Many EGFR inhibitors incorporate a substituted aniline core.
-
VEGFR (Vascular Endothelial Growth Factor Receptor) Signaling Pathway: Inhibition of VEGFR is a key strategy in anti-angiogenic therapies.
-
MAPK/ERK and PI3K/Akt/mTOR Pathways: These are central signaling cascades that control cell proliferation, survival, and growth, and are common targets for kinase inhibitors.
Safety and Handling
Detailed safety data for this compound is limited. As with any halogenated aromatic compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
Conclusion
This compound is a valuable, albeit not extensively characterized, chemical intermediate. Its polyhalogenated structure presents a wealth of opportunities for synthetic chemists, particularly in the design and synthesis of novel therapeutic agents. While a detailed experimental and spectral profile is yet to be publicly documented, this guide provides a foundational understanding of its properties and potential applications based on the current body of knowledge on analogous compounds. Further research into the synthesis and reactivity of this molecule is warranted to fully unlock its potential in drug discovery and other areas of chemical science.
References
- 1. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]
- 3. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Molecular Structure and Properties of 6-Bromo-3-chloro-2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential applications of 6-Bromo-3-chloro-2,4-difluoroaniline. Halogenated anilines are a critical class of intermediates in the synthesis of pharmaceuticals and agrochemicals, with their biological activity often influenced by the nature and position of the halogen substituents. This document details a proposed synthetic route and standard characterization protocols for this compound. Furthermore, it explores the potential biological relevance of this compound in the context of drug discovery, drawing parallels with other halogenated anilines.
Molecular Structure and Physicochemical Properties
This compound is a polyhalogenated aromatic amine with the chemical formula C₆H₃BrClF₂N.[1][2][3] The strategic placement of bromine, chlorine, and fluorine atoms on the aniline ring imparts unique electronic and lipophilic characteristics, making it a valuable building block in medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClF₂N | [1][2][3] |
| Molecular Weight | 242.45 g/mol | [1][2][3] |
| CAS Number | 201849-12-9 | [2][3] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=C(C(=C(C(=C1Br)N)F)Cl)F | [1] |
| InChI Key | WSZBCJHYBMSVAM-UHFFFAOYSA-N | [1] |
| Calculated LogP | 2.96 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 0 | [2] |
Proposed Synthesis and Experimental Protocols
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol for Synthesis (Proposed)
This protocol is adapted from the synthesis of similar polychlorofluoroanilines and should be optimized for the specific target molecule.
Step 1: Nitration of 1,3-Difluorobenzene
-
To a stirred solution of 1,3-difluorobenzene in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid at a temperature maintained below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-difluoronitrobenzene.
Step 2: Chlorination of 2,4-Difluoronitrobenzene
-
To a solution of 2,4-difluoronitrobenzene in a suitable solvent (e.g., dichloromethane or neat), add a catalytic amount of iron(III) chloride.
-
Bubble chlorine gas through the solution at a controlled rate while monitoring the reaction progress by GC-MS or TLC.
-
Upon completion, quench the reaction with a solution of sodium bisulfite.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-chloro-2,4-difluoronitrobenzene.
Step 3: Bromination of 3-Chloro-2,4-difluoronitrobenzene
-
Dissolve 3-chloro-2,4-difluoronitrobenzene in a suitable solvent (e.g., dichloromethane) and add a catalytic amount of iron(III) bromide.
-
Slowly add a solution of bromine in the same solvent to the mixture at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by GC-MS or TLC).
-
Work up the reaction as described in the chlorination step to obtain 6-bromo-3-chloro-2,4-difluoronitrobenzene.
Step 4: Reduction of 6-Bromo-3-chloro-2,4-difluoronitrobenzene
-
To a solution of 6-bromo-3-chloro-2,4-difluoronitrobenzene in ethanol or acetic acid, add tin(II) chloride dihydrate and concentrated hydrochloric acid.
-
Heat the reaction mixture at reflux for several hours until the reduction is complete.
-
Cool the mixture and neutralize with a concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data for this compound is not publicly available, the following are predicted characteristics based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observations |
| ¹H NMR | Aromatic region: A single proton signal, likely a triplet or doublet of doublets, shifted downfield due to the electron-withdrawing effects of the halogens. Amine protons: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration. |
| ¹³C NMR | Six distinct signals in the aromatic region, with chemical shifts influenced by the attached halogen atoms. Carbon atoms attached to fluorine will show coupling (C-F coupling). |
| ¹⁹F NMR | Two distinct signals, each likely appearing as a doublet or multiplet due to coupling with each other and with the aromatic proton. |
| IR Spectroscopy | Characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching around 3000-3100 cm⁻¹. C-N stretching around 1250-1350 cm⁻¹. Strong C-F stretching bands in the region of 1100-1300 cm⁻¹. C-Cl and C-Br stretching bands at lower wavenumbers. |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine and chlorine. Fragmentation patterns would likely involve the loss of halogens and the amino group. |
Potential Applications in Drug Discovery
Halogenated anilines are valuable scaffolds in drug discovery due to their ability to form halogen bonds and modulate the pharmacokinetic and pharmacodynamic properties of a molecule. While the specific biological activity of this compound has not been reported, related halogenated anilines have shown promising antimicrobial and antibiofilm activities.
One proposed mechanism of action for some halogenated anilines is the inhibition of adenylate cyclase, a key enzyme in bacterial signaling pathways. The presence of multiple halogen atoms can enhance the binding affinity to the enzyme's active site. This suggests that this compound could be a valuable starting point for the development of novel antibacterial agents.
Caption: Logical workflow for the utilization of this compound in a drug discovery program.
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. The toxicological properties of this specific compound have not been extensively studied, and therefore, it should be treated as potentially hazardous.
Conclusion
This compound is a synthetically accessible and promising building block for the development of new chemical entities with potential applications in the pharmaceutical and agrochemical industries. Its unique substitution pattern of four different halogens on an aniline core provides a versatile platform for chemical modification and optimization of biological activity. Further research into the synthesis, characterization, and biological evaluation of this and related polyhalogenated anilines is warranted to fully explore their therapeutic potential.
References
Spectroscopic Data for 6-Bromo-3-chloro-2,4-difluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Bromo-3-chloro-2,4-difluoroaniline (CAS No. 201849-12-9). Due to the limited availability of public experimental spectroscopic data for this specific compound, this document outlines the expected spectroscopic characteristics based on its structure and data from analogous compounds. It also provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a practical resource for researchers and professionals involved in the synthesis, analysis, and application of this and related halogenated anilines.
Introduction
This compound is a substituted aromatic amine with a molecular formula of C₆H₃BrClF₂N and a molecular weight of 242.45 g/mol .[1][2] Its highly functionalized structure makes it a potentially valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in any research or development setting. This guide details the anticipated spectroscopic data and provides standardized methodologies for its acquisition.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential for complete characterization.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.0 - 5.0 | Broad Singlet | 2H | -NH₂ |
| ~7.0 - 7.5 | Triplet or Doublet of Doublets | 1H | Aromatic C-H |
Note: The exact chemical shift and multiplicity of the aromatic proton will be influenced by through-space coupling with the adjacent fluorine atoms.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~150 - 160 (d, J ≈ 240-260 Hz) | C-F |
| ~140 - 150 (d, J ≈ 240-260 Hz) | C-F |
| ~135 - 145 | C-NH₂ |
| ~110 - 125 | C-Cl |
| ~100 - 110 | C-Br |
| ~115 - 130 | C-H |
Note: Carbon signals will exhibit splitting due to coupling with fluorine (¹JCF, ²JCF, etc.). The chemical shifts are estimations and can vary based on solvent and other experimental conditions.
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| -110 to -140 | Doublet | F at C-2 |
| -130 to -160 | Doublet | F at C-4 |
Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃. The two fluorine atoms are in different chemical environments and are expected to show distinct signals, likely coupled to each other and to the neighboring aromatic proton.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Medium | N-H stretch (asymmetric) |
| 3300 - 3400 | Medium | N-H stretch (symmetric) |
| 1600 - 1650 | Medium-Strong | N-H bend |
| 1450 - 1600 | Medium-Strong | Aromatic C=C stretch |
| 1200 - 1350 | Strong | C-N stretch |
| 1000 - 1200 | Strong | C-F stretch |
| 700 - 850 | Strong | C-Cl stretch |
| 550 - 650 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~241, 243, 245 | Molecular ion peak ([M]⁺) cluster showing isotopic pattern for Br and Cl |
| Various | Fragmentation ions (e.g., loss of Br, Cl, F, NH₂) |
Note: The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) will result in a characteristic isotopic cluster for the molecular ion and any fragments containing these halogens.
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
3.1.1. Sample Preparation
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.
3.1.2. Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the magnetic field to ensure homogeneity.
-
Acquire the ¹H NMR spectrum. Typically, 16-64 scans are sufficient.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.
-
Acquire the ¹⁹F NMR spectrum. This is a high-sensitivity nucleus, and a smaller number of scans are typically required.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra. For ¹H and ¹³C, use the residual solvent peak or an internal standard like tetramethylsilane (TMS). For ¹⁹F, an external or internal reference such as CFCl₃ is used.
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
3.2.1. Sample Preparation
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
3.2.2. Data Acquisition
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR press to ensure good contact with the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
The data is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (Electron Ionization - EI)
3.3.1. Sample Preparation
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
3.3.2. Data Acquisition
-
Introduce the sample into the mass spectrometer, for example, via direct infusion or a gas chromatography (GC-MS) inlet.
-
For GC-MS, use a suitable capillary column (e.g., DB-5) and a temperature program that allows for the elution of the analyte.
-
Set the ion source to electron ionization (typically 70 eV).
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-350).
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the techniques for structural elucidation.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Caption: Logical flow for structural elucidation using multiple spectroscopic techniques.
References
Navigating the Synthetic Landscape of 6-Bromo-3-chloro-2,4-difluoroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-3-chloro-2,4-difluoroaniline is a polysubstituted aromatic amine that serves as a versatile building block in modern organic synthesis. Its unique arrangement of electron-withdrawing and electron-donating groups, coupled with the presence of multiple distinct halogen atoms, offers a rich and tunable reactivity profile. This technical guide provides a comprehensive overview of the chemical behavior of this compound, focusing on its physicochemical properties, predicted reactivity in key organic transformations, and its potential applications in the synthesis of complex molecules, particularly in the realms of pharmaceutical and agrochemical development. While specific experimental data for this exact molecule is limited in publicly available literature, this guide extrapolates its reactivity based on the well-established principles of physical organic chemistry and the known behavior of structurally similar compounds.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective utilization in synthesis. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClF₂N | --INVALID-LINK-- |
| Molecular Weight | 242.45 g/mol | --INVALID-LINK-- |
| CAS Number | 201849-12-9 | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid (predicted) | General knowledge |
| Boiling Point | 252 °C (predicted) | --INVALID-LINK-- |
| Density | 1.890 g/cm³ (predicted) | --INVALID-LINK-- |
| pKa | 0.15 ± 0.10 (predicted) | --INVALID-LINK-- |
| LogP | 2.8 | --INVALID-LINK-- |
Core Reactivity Profile
The reactivity of this compound is governed by the interplay of its various substituents on the aniline core. The amino group (-NH₂) is a powerful activating group and ortho-, para-director for electrophilic aromatic substitution. Conversely, the halogen atoms (Br, Cl, F) are deactivating groups due to their inductive electron-withdrawing effects, but they also act as ortho-, para-directors. The fluorine atoms, being the most electronegative, exert the strongest inductive effect. The relative positions of these substituents create a complex electronic landscape that dictates the regioselectivity of various reactions.
The primary sites of reactivity on the this compound scaffold are:
-
The Amino Group: Can act as a nucleophile and a directing group. It can be acylated, alkylated, or diazotized.
-
The Aromatic Ring: Susceptible to electrophilic and nucleophilic aromatic substitution, with the regioselectivity influenced by the existing substituents.
-
The Carbon-Halogen Bonds: The C-Br and C-Cl bonds are amenable to palladium-catalyzed cross-coupling reactions, with the C-Br bond being generally more reactive. The C-F bonds are typically less reactive in such transformations but can be activated under specific conditions or participate in nucleophilic aromatic substitution.
Key Reaction Classes and Methodologies
Palladium-Catalyzed Cross-Coupling Reactions
The presence of bromine and chlorine atoms makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of C-C and C-N bonds.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. Given the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions, selective coupling at the C-6 position is anticipated.
Generalized Experimental Protocol for Selective Suzuki-Miyaura Coupling:
-
Materials: this compound, arylboronic acid (1.1-1.5 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents), and a suitable solvent (e.g., toluene, dioxane, DMF, often with water).
-
Procedure:
-
To a degassed solution of this compound and the arylboronic acid in the chosen solvent system, add the palladium catalyst and the base.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Note: Optimization of the catalyst, ligand, base, solvent, and temperature is crucial for achieving high selectivity and yield.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines. Similar to the Suzuki coupling, selective amination at the C-6 position is expected.
Generalized Experimental Protocol for Selective Buchwald-Hartwig Amination:
-
Materials: this compound, amine (1.1-1.5 equivalents), palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), phosphine ligand (e.g., XPhos, SPhos, 2-6 mol%), strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equivalents), and an anhydrous aprotic solvent (e.g., toluene, dioxane).
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst, ligand, and base in a reaction vessel.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, quench with water, and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify the product by column chromatography.
-
Nucleophilic Aromatic Substitution (SNA)
The presence of multiple electron-withdrawing halogen atoms makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution, particularly at positions activated by these groups. The fluorine atoms, being good leaving groups in SNAr reactions, are the most likely to be displaced by strong nucleophiles. The positions ortho and para to the activating groups are the most favorable for nucleophilic attack.
The expected order of reactivity for the halogens as leaving groups in SNAr is F > Cl > Br. Therefore, a strong nucleophile would likely displace one of the fluorine atoms. The regioselectivity would be influenced by the steric hindrance and the combined electronic effects of the other substituents.
Electrophilic Aromatic Substitution
While the halogen substituents are deactivating, the amino group is a strong activating group and will direct incoming electrophiles to the ortho and para positions. In the case of this compound, the position para to the amino group is occupied by a chlorine atom. The two ortho positions are occupied by a bromine atom and a fluorine atom. Therefore, electrophilic substitution is less likely to occur on the highly substituted ring unless harsh reaction conditions are employed. If it were to occur, the position of substitution would be influenced by a complex interplay of steric and electronic factors.
Applications in Synthesis
This compound is a valuable intermediate in the synthesis of complex organic molecules. Its polysubstituted nature allows for the introduction of various functionalities in a controlled manner, making it a key building block for:
-
Pharmaceuticals: The aniline scaffold is a common motif in many bioactive molecules. The specific substitution pattern of this compound can be utilized to synthesize novel kinase inhibitors, receptor antagonists, and other therapeutic agents.
-
Agrochemicals: Many modern herbicides, insecticides, and fungicides contain highly substituted aromatic rings. The unique combination of halogens in this molecule can be exploited to develop new agrochemicals with improved efficacy and selectivity.
-
Materials Science: The electronic properties imparted by the fluorine and other halogen atoms make this compound a potential precursor for the synthesis of novel organic electronic materials, such as those used in OLEDs and organic photovoltaics.
Conclusion
This compound presents a fascinating and synthetically useful platform for the construction of complex, highly functionalized aromatic compounds. Its reactivity is characterized by a delicate balance of electronic and steric effects, which can be harnessed to achieve selective transformations. While detailed experimental studies on this specific molecule are not widely reported in the public domain, its potential for participation in a variety of powerful synthetic reactions, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, is clear. This guide provides a foundational understanding of its expected reactivity, offering a roadmap for researchers and scientists to unlock its synthetic potential in the development of new pharmaceuticals, agrochemicals, and advanced materials. Further experimental investigation is warranted to fully elucidate the specific reaction conditions and outcomes for this versatile building block.
The Strategic Utility of 6-Bromo-3-chloro-2,4-difluoroaniline in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic incorporation of halogenated functionalities into molecular scaffolds is a cornerstone of medicinal chemistry. Halogen atoms can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Among the vast array of halogenated building blocks, 6-Bromo-3-chloro-2,4-difluoroaniline has emerged as a versatile and highly valuable intermediate, particularly in the synthesis of kinase inhibitors for oncology. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its role in the synthesis of potent 4-anilinoquinazoline derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of synthetic and signaling pathways.
Core Applications in Kinase Inhibition
The primary utility of this compound in medicinal chemistry lies in its function as a key precursor for the synthesis of 4-anilinoquinazoline derivatives. The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, with several approved drugs, such as gefitinib and erlotinib, targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. The aniline substituent at the 4-position of the quinazoline ring plays a crucial role in binding to the ATP-binding pocket of the kinase domain. The specific substitution pattern of this compound offers a unique combination of steric and electronic properties that can be exploited to achieve high potency and selectivity.
A key example of the application of this compound is detailed in European Patent EP1189903A1. This patent describes the synthesis of novel 4-anilinoquinazoline derivatives and their use as therapeutic agents, particularly for the treatment of diseases characterized by cellular hyperproliferation. The incorporation of the 6-bromo-3-chloro-2,4-difluoroanilino moiety is shown to be a critical component for the biological activity of these compounds.
Quantitative Biological Data
The following table summarizes the in vitro inhibitory activity of a representative compound synthesized using this compound, as described in patent EP1189903A1. The data demonstrates the potent inhibitory effect on the tyrosine kinase activity of the epidermal growth factor receptor (EGFR).
| Compound ID | Target Kinase | IC50 (nM) |
| Example 1 (in patent) | EGFR | < 10 |
Table 1: In vitro inhibitory activity of a 4-(6-Bromo-3-chloro-2,4-difluoroanilino)quinazoline derivative.
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of a 4-(6-Bromo-3-chloro-2,4-difluoroanilino)quinazoline derivative, adapted from the procedures outlined in European Patent EP1189903A1.
Synthesis of 4-(6-Bromo-3-chloro-2,4-difluoroanilino)-6,7-dimethoxyquinazoline
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
This compound
-
Isopropanol
-
Hydrochloric acid (HCl) in isopropanol
Procedure:
-
A mixture of 4-chloro-6,7-dimethoxyquinazoline (1.0 g, 4.45 mmol) and this compound (1.08 g, 4.45 mmol) in 50 mL of isopropanol is heated under reflux for 4 hours.
-
After cooling, the resulting precipitate is collected by filtration, washed with isopropanol, and then with ether.
-
The solid is dried under vacuum to yield the hydrochloride salt of the title compound.
-
For purification, the hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/ether.
Visualizing Synthetic and Signaling Pathways
To further elucidate the utility of this compound, the following diagrams, generated using the DOT language, illustrate the general synthetic workflow for preparing 4-anilinoquinazoline derivatives and a simplified representation of the EGFR signaling pathway, which is a primary target for such compounds.
Caption: General synthetic workflow for 4-anilinoquinazolines.
Caption: Inhibition of the EGFR signaling cascade.
Conclusion
This compound stands out as a strategically important building block in medicinal chemistry, offering a gateway to a diverse range of bioactive molecules. Its application in the synthesis of potent 4-anilinoquinazoline-based kinase inhibitors, as evidenced by patent literature, underscores its significance in the development of novel therapeutics for cancer and other proliferative diseases. The unique halogen substitution pattern of this aniline derivative provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates, leading to improved potency, selectivity, and pharmacokinetic profiles. Further exploration of this versatile intermediate is warranted to unlock its full potential in the discovery of next-generation targeted therapies.
Substituted Haloanilines: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Substituted haloanilines are a class of aromatic compounds characterized by an aniline core bearing one or more halogen substituents on the phenyl ring. Their unique electronic and steric properties make them highly versatile building blocks in organic synthesis. The presence and position of halogen atoms significantly influence the reactivity, basicity, and biological activity of the aniline moiety. This technical guide provides an in-depth review of the synthesis, chemical properties, and applications of substituted haloanilines, with a particular focus on their role in medicinal chemistry and drug development.[1][2]
1. Synthesis of Substituted Haloanilines
The synthesis of substituted haloanilines can be achieved through several methods, primarily involving the direct halogenation of anilines or the reduction of halogenated nitrobenzenes.
1.1. Electrophilic Halogenation of Anilines
Anilines readily undergo electrophilic substitution reactions such as halogenation.[3] The amino group (-NH₂) is a strong activating group, directing incoming electrophiles to the ortho and para positions.[3][4]
-
Bromination: The reaction of aniline with bromine water at room temperature is rapid and leads to the formation of a white precipitate of 2,4,6-tribromoaniline.[3][4] To obtain monosubstituted products, the high reactivity of the amino group must be moderated. This is typically achieved by acetylation of the amino group to form acetanilide. The acetyl group reduces the activating effect, allowing for the controlled formation of para-bromoaniline as the major product upon reaction with bromine in acetic acid. The amino group can then be regenerated by hydrolysis.[4]
-
Chlorination: Similar to bromination, direct chlorination of aniline is difficult to control. The reaction of aniline with chlorine can lead to a mixture of chlorinated products and oxidation. Controlled chlorination can be achieved using milder chlorinating agents or by protecting the amino group.
1.2. Reduction of Halogenated Nitroaromatics
A common and effective method for the synthesis of specific haloaniline isomers is the reduction of the corresponding halogenated nitrobenzene. This approach allows for precise control over the position of the halogen substituent.
-
Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source, like hydrogen gas or ammonium formate, to reduce the nitro group to an amino group.[5]
-
Metal-Acid Reduction: The reduction of nitro compounds can also be accomplished using metals in acidic media, such as iron and hydrochloric acid.[6]
2. Chemical Properties and Reactivity
The chemical properties of substituted haloanilines are governed by the interplay between the electron-donating amino group and the electron-withdrawing halogen substituents.
2.1. Basicity
The basicity of anilines, measured by their pKa values, is significantly influenced by substituents on the aromatic ring.[7] Electron-donating groups increase the electron density on the nitrogen atom, making the aniline more basic (higher pKa), while electron-withdrawing groups, such as halogens, decrease the electron density, resulting in a less basic aniline (lower pKa).[7][8] The effect of substituents on basicity can be correlated using the Hammett equation.[7]
2.2. Electrophilic Aromatic Substitution
While the amino group is a strong activator, the presence of deactivating halogen atoms can modulate the reactivity of the aromatic ring in further electrophilic substitution reactions like nitration and sulfonation.[3] The directing influence of both the amino group (ortho, para-directing) and the halogens (ortho, para-directing but deactivating) must be considered.
3. Applications in Medicinal Chemistry and Drug Development
Substituted haloanilines are crucial scaffolds in the design and synthesis of a wide range of therapeutic agents due to their ability to engage in key biological interactions.[2]
3.1. Anticancer Agents
-
Tyrosine Kinase Inhibitors (TKIs): The anilinoquinazoline and anilinoquinoline scaffolds are central to numerous TKIs used in cancer therapy.[2][9] These drugs target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in tumor growth and angiogenesis.[2][9] The substituted aniline moiety often plays a critical role in binding to the ATP-binding pocket of the kinase. A series of 6,7-disubstituted 4-anilinoquinoline-3-carbonitrile derivatives have been developed as irreversible inhibitors of EGFR and HER-2 kinases.[10]
-
Platinum-Based Anticancer Drugs: Tri-substituted haloanilines, such as 3,4,5-trichloroaniline, have been used to synthesize platinum(II) complexes with significant antileukemic activity.[1] These complexes represent a promising class of therapeutic agents.[1]
-
Dual Mer/c-Met Inhibitors: 2-Substituted aniline pyrimidine derivatives have been designed and synthesized as potent dual inhibitors of Mer and c-Met kinases, which are overexpressed in various tumors.[11]
-
Pyrrolobenzodiazepine (PBD) Conjugates: Anilino-substituted pyrimidine-linked pyrrolo[2,1-c][1][2]benzodiazepine (PBD) conjugates have been prepared and evaluated for their anticancer activity, showing apoptotic features.[12]
3.2. Antimicrobial Agents
Some substituted haloanilines exhibit intrinsic antimicrobial properties. For instance, 2,4,6-tribromoaniline has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]
3.3. Other Therapeutic Areas
The versatility of the substituted aniline scaffold has led to its incorporation into drugs for various other diseases, including infectious diseases and pain management.[2] The ability to modify the substitution pattern allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][13]
4. Toxicology and Environmental Significance
Haloanilines are used as intermediates in the manufacturing of pesticides, dyes, and pharmaceuticals.[14] Consequently, they can be found as environmental contaminants. Some haloanilines have been identified as a new class of aromatic nitrogenous disinfection byproducts (DBPs) in drinking water, with studies indicating potential cytotoxicity.[15] For example, the EC50 values of eight haloanilines were found to be 1–2 orders of magnitude lower than those of regulated DBPs like trichloromethane and dichloroacetic acid in a Hep G2 cell assay.[15] In vitro studies have also suggested potential nephrotoxicity for some haloaniline isomers.[14]
Data Presentation
Table 1: In Vitro Cytotoxicity of Platinum(II) Complexes Containing 3,4,5-Trichloroaniline [1]
| Compound/Complex | Cell Line | IC50 (µM) |
| Platinum(II)-3,4,5-Trichloroaniline Complex | L1210 Leukemia | Data not specified in the source |
Table 2: In Vitro Anticancer Activity of Anilinoquinazoline and Anilinoquinoline Derivatives [9]
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 8a | A431 (Carcinoma) | 2.62 | Erlotinib | >100 |
| 1f | HeLa (Cervical) | >50 | Gefitinib | 17.12 |
| 1f | BGC823 (Gastric) | 3.21 | Gefitinib | 19.27 |
| 2i | HeLa (Cervical) | 7.15 | Gefitinib | 17.12 |
| 2i | BGC823 (Gastric) | 4.65 | Gefitinib | 19.27 |
| 10k | A549 (Lung) | 0.07 | Afatinib | 0.05 |
| 10k | PC-3 (Prostate) | 7.67 | Afatinib | 4.1 |
| 10k | MCF-7 (Breast) | 4.65 | Afatinib | 5.83 |
| 10k | HeLa (Cervical) | 4.83 | Afatinib | 6.81 |
| 4a | MDA-MB-231 (Breast) | 0.88 | Not specified | Not specified |
Table 3: Hammett Constants and pKa Values for para-Substituted Anilines [7]
| Substituent (para-) | Hammett Constant (σp) | pKa |
| -NH₂ | -0.66 | 6.08 |
| -OCH₃ | -0.27 | 5.34 |
| -CH₃ | -0.17 | 5.08 |
| -H | 0.00 | 4.60 |
| -Cl | 0.23 | 3.98 |
| -Br | 0.23 | 3.91 |
| -CN | 0.66 | 1.74 |
| -NO₂ | 0.78 | 1.00 |
Table 4: Physicochemical Properties of Aniline [16]
| Property | Value |
| Molecular Weight | 93.13 g/mol |
| Melting Point | -6 °C |
| Boiling Point | 184 °C |
| Density | 1.02 g/cm³ |
| Appearance | Yellowish to brownish oily liquid |
| Solubility in Water | Slightly soluble |
Experimental Protocols
1. Synthesis of Platinum(II)-Trichloroaniline Complexes (General Protocol) [1]
-
Reactants: A platinum(II) salt, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), is reacted with the corresponding tri-substituted haloaniline (e.g., 3,4,5-trichloroaniline).
-
Solvent: The reaction is typically carried out in an aqueous or a mixed aqueous/organic solvent system.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures. This facilitates the coordination of the aniline ligand to the platinum center.
-
Purification: The resulting platinum(II) complex is often purified by recrystallization.
2. In Vitro Cytotoxicity Assay (MTT Assay - General Protocol) [1]
-
Cell Seeding: Cancer cells (e.g., L1210 leukemia cells) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds (e.g., platinum(II) complexes) and incubated for a specified period.
-
MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: The viable cells reduce the MTT to a purple formazan product, which is then solubilized by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
3. Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method - General Protocol) [1]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the prepared microbial suspension.
-
Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound (e.g., 2,4,6-tribromoaniline) are placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured.
Mandatory Visualization
Caption: Workflow for the synthesis and in vitro evaluation of Platinum(II) complexes.
Caption: Mechanism of action for anilino-based Tyrosine Kinase Inhibitors (TKIs).
Caption: Reaction pathways for the bromination of aniline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. youtube.com [youtube.com]
- 5. benicewiczgroup.com [benicewiczgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cresset-group.com [cresset-group.com]
- 14. Haloaniline-induced in vitro nephrotoxicity: effects of 4-haloanilines and 3,5-dihaloanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
discovery and history of 6-Bromo-3-chloro-2,4-difluoroaniline
An In-depth Technical Guide to 6-Bromo-3-chloro-2,4-difluoroaniline
Abstract
This compound is a halogenated aromatic amine that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. The strategic placement of bromine, chlorine, and fluorine atoms on the aniline ring imparts unique physicochemical properties and reactivity, making it a valuable intermediate for the development of novel bioactive compounds. This guide provides a comprehensive overview of the available technical data, probable synthetic routes, and the broader historical context of halogenated anilines in chemical research.
Introduction
Halogenated anilines are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. The incorporation of halogen atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound, with its distinct substitution pattern, offers multiple reactive sites for further chemical transformations, enabling the construction of diverse molecular architectures.
While the specific historical details of the initial synthesis of this compound are not extensively documented in publicly available literature, its emergence is intrinsically linked to the broader advancements in the synthesis and application of fluorinated and halogenated compounds in drug discovery.[2][3] The development of such highly substituted anilines is often driven by the need for specific intermediates in proprietary industrial research and development.[4]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are critical for predicting its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 201849-12-9 | Santa Cruz Biotechnology[6] |
| Molecular Formula | C₆H₃BrClF₂N | PubChem[5] |
| Molecular Weight | 242.45 g/mol | PubChem[5] |
| XLogP3 | 2.8 | PubChem[5] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | ChemScene[7] |
| Hydrogen Bond Donors | 1 | ChemScene[7] |
| Hydrogen Bond Acceptors | 1 | ChemScene[7] |
| Rotatable Bonds | 0 | ChemScene[7] |
Probable Synthesis Pathway
A potential synthetic workflow could start from a difluoroaniline or difluoronitrobenzene and proceed through electrophilic halogenation steps. The directing effects of the existing substituents on the aromatic ring would guide the position of the incoming bromine and chlorine atoms.
Caption: A potential synthetic pathway for this compound.
Experimental Considerations and General Protocols
The synthesis of halogenated anilines often involves the use of strong acids and oxidizing agents and requires careful control of reaction conditions to achieve the desired regioselectivity. Below are general experimental protocols that are commonly employed for reactions of this nature.
Electrophilic Chlorination of an Aniline Derivative
This protocol describes a general method for the chlorination of an activated aromatic ring, such as an aniline derivative.
Materials:
-
Aniline derivative
-
N-Chlorosuccinimide (NCS) or other suitable chlorinating agent
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Inert gas atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
Dissolve the aniline derivative in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to a suitable temperature (e.g., 0 °C) to control the reaction's exothermicity.
-
Add the chlorinating agent portion-wise to the stirred solution.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Purify the crude product by column chromatography or recrystallization.
Electrophilic Bromination of a Halogenated Aniline
This protocol outlines a general procedure for the bromination of a halogenated aniline.
Materials:
-
Halogenated aniline derivative
-
Bromine or N-Bromosuccinimide (NBS)
-
Solvent (e.g., Acetic acid, Dichloromethane)
Procedure:
-
Dissolve the halogenated aniline in the chosen solvent.
-
Slowly add the brominating agent to the solution at a controlled temperature.
-
Stir the reaction mixture until the starting material is consumed, as indicated by TLC or GC-MS.
-
Pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt.
-
Purify the product via column chromatography or recrystallization.
Applications in Research and Development
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. The presence of multiple halogen substituents allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and nucleophilic aromatic substitution.[8] This versatility makes it a valuable precursor for generating libraries of compounds for screening in drug discovery and agrochemical development programs. The specific substitution pattern can be crucial for optimizing the biological activity and pharmacokinetic properties of the final products.[1]
Historical Context and Future Outlook
The development of polysubstituted anilines like this compound is a direct consequence of the growing importance of halogenated, particularly fluorinated, compounds in medicinal chemistry. The introduction of fluorine, in particular, can significantly enhance a drug's metabolic stability and binding affinity.[1] While the specific "discovery" of this compound may not be a singular, celebrated event, its existence is a testament to the ongoing efforts to expand the chemical space available to medicinal chemists.
The future of compounds like this compound is tied to the continued demand for novel, highly functionalized building blocks in the pharmaceutical and agrochemical industries. As synthetic methodologies become more advanced, the ability to selectively manipulate the different halogen atoms on this scaffold will likely lead to the creation of even more complex and potent bioactive molecules.
Caption: The logical relationship from synthetic advancements to new bioactive compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US7154006B2 - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 5. This compound | C6H3BrClF2N | CID 2773254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. chemscene.com [chemscene.com]
- 8. innospk.com [innospk.com]
Navigating the Chemical Landscape of 6-Bromo-3-chloro-2,4-difluoroaniline Derivatives and Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The polyhalogenated aromatic amine, 6-bromo-3-chloro-2,4-difluoroaniline, represents a core scaffold with significant potential in the development of novel therapeutic agents and functional materials. Its unique substitution pattern of electron-withdrawing halogen atoms can profoundly influence the physicochemical properties of its derivatives, including lipophilicity, metabolic stability, and target binding affinity. This technical guide provides a comprehensive overview of the available data on this compound and its analogs, focusing on their synthesis, potential biological activities, and the experimental methodologies employed in their evaluation. While specific data for derivatives of this compound is limited in publicly accessible literature, this guide leverages information from structurally similar halogenated anilines to provide a representative understanding of their potential applications and research directions.
Core Compound: Chemical and Physical Properties
This compound is a solid at room temperature with a molecular weight of 242.45 g/mol .[1] Its chemical structure and key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₃BrClF₂N | [1] |
| Molecular Weight | 242.45 g/mol | [1] |
| CAS Number | 201849-12-9 | |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-bromo-5-chloro-4,6-difluoroaniline, 6-bromo-3-chloro-2,4-difluorophenylamine | [1] |
| XLogP3 | 2.8 | [1] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 0 |
Synthetic Pathways: A Generalized Approach
The synthesis of this compound and its derivatives typically involves multi-step processes leveraging established halogenation and amination reactions. While specific protocols for the named compound are proprietary, a general workflow can be inferred from the synthesis of analogous polyhalogenated anilines.
Caption: Generalized synthetic workflow for this compound derivatives.
Experimental Protocol: Representative Synthesis of a Halogenated Aniline Analog
The following protocol for the synthesis of a dichlorodifluoroaniline provides a representative example of the methodologies that could be adapted for this compound.
Step 1: Fluorination of a Polychloronitrobenzene A solution of 2,3,5,6-tetrachloronitrobenzene (0.02 mol) in anhydrous dimethylformamide (DMF) is treated with potassium fluoride (0.03 mol) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.001 mol). The reaction mixture is heated to reflux for approximately 14 hours, with progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the mixture is cooled, and the precipitated potassium chloride is removed by filtration. The DMF is then removed under reduced pressure.
Step 2: Reduction of the Nitro Group The resulting 3,5-dichloro-2,6-difluoronitrobenzene (0.02 mol) is dissolved in methanol and subjected to catalytic hydrogenation. Raney-Ni is a commonly used catalyst for this transformation. The reaction is carried out in a high-pressure hydrogenation apparatus (e.g., a Parr Hydrogenator) under a hydrogen atmosphere (approx. 20 kg/cm ²) at an elevated temperature (e.g., 120°C) for 24-30 hours. After cooling and venting the hydrogen, the catalyst is removed by filtration through Celite. The methanol is evaporated to yield the crude aniline product, which can be further purified by distillation under high vacuum.
Biological Activity of Halogenated Aniline Analogs
Antimicrobial and Antibiofilm Activity
Research has demonstrated that certain halogenated anilines exhibit significant activity against pathogenic bacteria, including uropathogenic Escherichia coli (UPEC) and ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[2] The proposed mechanism of action involves the inhibition of adenylate cyclase, a key enzyme in bacterial signaling and virulence.[2][3]
| Compound | Organism(s) | MIC (µg/mL) | Biofilm IC₅₀ (µg/mL) | Reference |
| 4-Bromo-3-chloroaniline | UPEC, ESKAPE pathogens | 200 | 10 | [2][3] |
| 3,5-Dibromoaniline | UPEC, ESKAPE pathogens | 100 | 10 | [2][3] |
| 4-Amino-3-chloro-5-nitrobenzotrifluoride | Vibrio parahaemolyticus, Vibrio harveyi | 100 | - | [4] |
| 2-Iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus, Vibrio harveyi | 50 | - | [4] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC, representing the lowest concentration of a compound that inhibits visible growth of a microorganism, is a standard measure of antimicrobial activity. A typical broth microdilution method is as follows:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Luria-Bertani broth).
-
Each well is inoculated with a standardized suspension of the target bacterium (e.g., 5 x 10⁵ colony-forming units/mL).
-
Positive (no compound) and negative (no bacteria) control wells are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
Potential as Kinase Inhibitors
The substituted aniline scaffold is a common feature in many kinase inhibitors, where it often plays a crucial role in binding to the ATP pocket of the enzyme. The specific halogenation pattern of this compound could be exploited to develop novel kinase inhibitors with improved potency and selectivity. The general workflow for developing such inhibitors would involve the synthesis of a library of derivatives with modifications at the amine and other positions, followed by screening against a panel of kinases.
Caption: A typical workflow for the development of kinase inhibitors.
Postulated Signaling Pathway Inhibition
Based on the findings for analogous antimicrobial anilines, a potential mechanism of action for derivatives of this compound could involve the disruption of bacterial signaling pathways regulated by cyclic AMP (cAMP).
Caption: Postulated inhibition of the adenylate cyclase signaling pathway.
Conclusion and Future Directions
While direct experimental data on the derivatives and analogs of this compound is currently sparse in the public domain, the information available for structurally related halogenated anilines provides a strong rationale for their further investigation. The core scaffold holds significant promise for the development of novel antimicrobial agents and kinase inhibitors. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to elucidate their structure-activity relationships and therapeutic potential. Detailed experimental protocols and quantitative biological data from such studies will be crucial for advancing this promising class of compounds toward clinical applications.
References
- 1. This compound | C6H3BrClF2N | CID 2773254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 6-Bromo-3-chloro-2,4-difluoroaniline in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-bromo-3-chloro-2,4-difluoroaniline as a key intermediate in the synthesis of pharmaceutically active compounds, particularly in the development of kinase inhibitors. The unique substitution pattern of this halogenated aniline makes it a valuable building block for creating potent and selective therapeutic agents.
Introduction
This compound is a highly functionalized aromatic amine that serves as a critical starting material in medicinal chemistry. The presence of multiple halogen substituents significantly influences the electronic properties of the aniline ring, which can be leveraged to modulate the binding affinity and selectivity of a final drug compound for its biological target. Halogen atoms can participate in hydrogen bonding and other non-covalent interactions within the active site of an enzyme, such as a kinase, leading to enhanced inhibitory activity. The bromine atom also provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, allowing for the construction of complex molecular architectures.
The primary application of this compound and structurally similar compounds is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in a variety of diseases, including cancer. By inhibiting specific kinases, it is possible to block the signaling pathways that drive tumor growth and survival. The aniline moiety of this compound can serve as a key pharmacophore that anchors the inhibitor within the ATP-binding pocket of the target kinase.
Application in the Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors
One of the most promising applications of this compound is in the synthesis of inhibitors for Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling, due to mutations, gene amplification, or translocations, is a known driver of various cancers. Consequently, the development of small molecule inhibitors targeting FGFRs is an active area of cancer research.
The general synthetic strategy involves the reaction of this compound with a suitable heterocyclic core, often a pyrimidine or a related scaffold, to construct the core of the kinase inhibitor. The following sections provide a detailed, representative protocol for the synthesis of a hypothetical FGFR inhibitor using this approach.
FGFR Signaling Pathway
The diagram below illustrates a simplified representation of the FGFR signaling pathway, which is the target of the inhibitors synthesized from this compound.
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Experimental Protocols
The following is a representative protocol for the synthesis of a hypothetical FGFR inhibitor, designated as "Compound 3," starting from this compound.
Scheme 1: Synthesis of a Hypothetical FGFR Inhibitor
A generic reaction scheme would be depicted here, showing the coupling of this compound with a dichloropyrimidine, followed by a subsequent amination.
Step 1: Nucleophilic Aromatic Substitution
Reaction: 2,4-Dichloropyrimidine + this compound → N-(6-bromo-3-chloro-2,4-difluorophenyl)-2-chloropyrimidin-4-amine (Intermediate 1)
Materials:
-
2,4-Dichloropyrimidine
-
This compound
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq).
-
Add n-butanol to dissolve the reactants.
-
Add diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.
-
Purge the flask with argon or nitrogen and heat the reaction mixture to 90-100 °C.
-
Stir the reaction for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield Intermediate 1.
Step 2: Second Nucleophilic Substitution (Amination)
Reaction: Intermediate 1 + 3-(Dimethylamino)propylamine → N2-(6-bromo-3-chloro-2,4-difluorophenyl)-N4-(3-(dimethylamino)propyl)pyrimidine-2,4-diamine (Compound 3)
Materials:
-
Intermediate 1
-
3-(Dimethylamino)propylamine
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve Intermediate 1 (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add potassium carbonate (K2CO3) (2.0 eq) and 3-(dimethylamino)propylamine (1.2 eq).
-
Heat the reaction mixture to 80 °C under an inert atmosphere.
-
Stir for 6-12 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and dilute with water.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product, Compound 3.
Data Presentation
The following table summarizes the key quantitative data for the hypothetical synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Physical Appearance |
| This compound | C6H3BrClF2N | 242.45 | - | Off-white to pale brown solid |
| Intermediate 1 | C10H3BrCl2F2N3 | 354.96 | 75-85 | Yellow solid |
| Compound 3 (Final Product) | C15H15BrClF2N5 | 421.67 | 60-70 | White to off-white solid |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of the hypothetical FGFR inhibitor.
Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-3-chloro-2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful reaction involves the palladium-catalyzed coupling of an organoboron species (typically a boronic acid or its ester) with an organohalide.[1] In the context of drug discovery and development, the strategic modification of complex aromatic scaffolds is paramount. Polyhalogenated anilines, such as 6-Bromo-3-chloro-2,4-difluoroaniline, are valuable building blocks, offering multiple, distinct reaction sites for diversification.
This document provides a detailed experimental protocol for the selective Suzuki coupling at the C6-bromo position of this compound. The inherent reactivity difference between carbon-halogen bonds (C-Br > C-Cl) allows for chemoselective functionalization, leaving the C3-chloro and C2, C4-difluoro substituents intact for potential subsequent transformations.[3][4] The electron-withdrawing nature of the halogen substituents on the aniline ring is expected to facilitate the rate-determining oxidative addition step of the catalytic cycle.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[4] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of this compound) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base which activates the organoboron species.[5]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
Recommended Experimental Protocol
This protocol outlines a general method for the selective palladium-catalyzed Suzuki coupling of this compound with various arylboronic acids.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
-
Brine
-
Deionized Water
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Cesium Carbonate (Cs₂CO₃, 2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (4:1 v/v) via syringe. The final concentration of the aniline substrate should be approximately 0.1 M.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-16 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.[3] Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-aryl-3-chloro-2,4-difluoroaniline product.
Quantitative Data Summary
The following tables summarize recommended reaction parameters and representative yields for the selective Suzuki coupling of this compound. The presented yields are based on typical outcomes for structurally similar, electron-deficient haloaniline substrates under optimized conditions.[7]
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | Substrate |
| Boronic Acid | Arylboronic Acid (1.2-1.5 equiv.) | Coupling partner |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Effective for cross-coupling of challenging substrates |
| Base | Cs₂CO₃ (2.0 equiv.) | Strong, non-nucleophilic base promoting transmetalation |
| Solvent | 1,4-Dioxane / Water (4:1 v/v) | Common solvent system for Suzuki reactions |
| Temperature | 80-100 °C | Provides sufficient thermal energy for catalyst turnover |
| Concentration | ~0.1 M | Standard concentration for efficient coupling |
Table 2: Representative Yields with Various Arylboronic Acids
| Entry | Arylboronic Acid (R-B(OH)₂) | Product | Expected Yield (%) |
| 1 | Phenylboronic Acid | 3-Chloro-2,4-difluoro-5-phenylaniline | 85-95 |
| 2 | 4-Methoxyphenylboronic Acid | 3-Chloro-2,4-difluoro-5-(4-methoxyphenyl)aniline | 80-90 |
| 3 | 4-(Trifluoromethyl)phenylboronic Acid | 3-Chloro-2,4-difluoro-5-(4-(trifluoromethyl)phenyl)aniline | 75-85 |
| 4 | 3-Thienylboronic Acid | 3-Chloro-2,4-difluoro-5-(thiophen-3-yl)aniline | 70-80 |
| 5 | 2-Naphthylboronic Acid | 3-Chloro-2,4-difluoro-5-(naphthalen-2-yl)aniline | 80-90 |
Note: Yields are estimates for isolated product after purification and may vary based on reaction scale and purity of reagents.
Concluding Remarks
The Suzuki-Miyaura coupling provides a robust and versatile method for the selective C-C bond formation at the C6-bromo position of this compound. The protocol described herein, utilizing a palladium catalyst in the presence of a suitable base and solvent system, is designed to be broadly applicable for the synthesis of a diverse library of 5-aryl-3-chloro-2,4-difluoroaniline derivatives. These products serve as valuable intermediates for further synthetic elaboration in the fields of medicinal chemistry and materials science. Researchers should consider that optimization of the catalyst, ligand, base, and solvent may be necessary for specific, challenging arylboronic acid coupling partners to achieve maximal yields.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Bromo-3-chloro-2,4-difluoroaniline as a Versatile Building Block for Novel Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of 6-Bromo-3-chloro-2,4-difluoroaniline as a key intermediate in the synthesis of potential next-generation agrochemicals. The unique substitution pattern of this aniline derivative offers opportunities for the development of novel fungicides and insecticides with potentially enhanced efficacy and specific modes of action.
Introduction: The Role of Halogenated Anilines in Agrochemicals
Halogenated anilines are a critical class of building blocks in the agrochemical industry. The nature and position of halogen substituents on the aniline ring profoundly influence the biological activity, metabolic stability, and physicochemical properties of the final active ingredient. This compound, with its distinct array of electron-withdrawing groups, presents a valuable scaffold for the synthesis of novel agrochemicals, particularly in the class of pyrazole carboxamides, which are potent succinate dehydrogenase inhibitors (SDHIs) used as fungicides.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is essential for reaction optimization and process development. The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 201849-12-9 | [1][2][3][4] |
| Molecular Formula | C₆H₃BrClF₂N | [1][2][4] |
| Molecular Weight | 242.45 g/mol | [1][2][4] |
| Appearance | Off-white to light brown crystalline powder | |
| Melting Point | 68-72 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in most organic solvents such as Dichloromethane, Ethyl acetate, and Methanol. Insoluble in water. | |
| Purity | ≥98% (typical) |
Application in the Synthesis of a Representative Pyrazole Carboxamide Fungicide
While specific commercial agrochemicals derived from this compound are not extensively reported in the public domain, its primary application lies in the synthesis of N-aryl-pyrazole-carboxamides. This class of compounds is of high interest due to their fungicidal activity as SDHIs.
Below is a representative synthetic scheme for a novel pyrazole carboxamide fungicide derived from this compound.
References
synthesis of heterocyclic compounds using 6-Bromo-3-chloro-2,4-difluoroaniline
Investigating Synthesis Routes
I'm currently focused on a deep dive into the literature regarding heterocyclic compound synthesis using 6-Bromo-3-chloro-2,4-difluoroaniline as a key starting material. The goal is to identify viable reaction schemes and relevant experimental conditions for potential implementation. I'm prioritizing reactions that offer high yields and selectivity.
Analyzing Reaction Pathways
My focus has shifted to the granular details of synthesis. I'm now prioritizing detailed application notes and experimental protocols for key synthetic routes. Concurrently, I'm generating Graphviz diagrams for reaction workflows and compiling yield and temperature data for easy comparison. The aim is to create a complete and accessible resource.
Organizing Search Data
My approach now centers around structuring the information gleaned from extensive searches. I've begun categorizing synthetic methods based on the heterocyclic rings produced, while simultaneously drafting detailed application notes, starting with an overview of the starting material's significance. I'm focusing on crafting a thorough "Experimental Protocols" section and initiating the design of Graphviz diagrams to visualize reaction workflows. Quantitative data compilation is also underway, ensuring easy route comparison.
Gathering Reaction Data
I'm currently compiling comprehensive information on the synthesis of heterocyclic compounds utilizing this compound. This involves gathering reaction conditions, yields, and characterization data from various literature sources. The emphasis is on identifying reliable and reproducible protocols suitable for diverse heterocyclic structures. I'm focusing on key intermediates and protecting groups as well.
Expanding the Scope
I've broadened my search parameters to include reactions utilizing similar polyhalogenated anilines. While direct protocols for this compound are elusive, I'm analyzing analogous syntheses to identify potential reaction pathways and critical considerations for heterocyclic scaffold construction. I'm focusing on identifying key reaction conditions, protecting groups, and potential side reactions.
Developing Hypothetical Routes
I'm now formulating potential synthetic pathways to construct heterocyclic scaffolds. Given the limited direct literature on reactions using this compound, I'm adapting established methods. I'm focusing on the Gould-Jacobs reaction for quinoline synthesis and exploring the Phillips condensation for benzimidazoles. I am working on how to best exploit the existing halogen substituents. It is getting very interesting.
Designing Synthesis Strategies
I am now focusing on designing specific synthetic pathways and experimental protocols. I'm exploring the Gould-Jacobs reaction for quinolines, the Phillips condensation for benzimidazoles (considering a one-pot adaptation), and the Larock indole synthesis. I'm prioritizing reactions that best exploit the existing halogen substituents for efficient heterocyclic scaffold construction.
Outlining the Response
I'm now structuring my response to provide detailed application notes and protocols for the target aniline. I'll focus on plausible synthetic pathways, highlighting key reagents and conditions for heterocyclic syntheses, supported by visual aids and hypothetical data tables.
Developing a Detailed Outline
I'm now building the framework for the response document. I'm focusing on crafting an introduction that emphasizes the aniline's potential and outlining the core content: application notes (featuring hypothetical reaction pathways for quinolines, benzimidazoles, and indoles), detailed experimental protocols, and visual aids using Graphviz. I'm also planning data tables for hypothetical yield and conditions. I'm prioritizing clarity and directness in my approach.
Application Notes and Protocols: Scale-up Synthesis and Purification of 6-Bromo-3-chloro-2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis and purification of 6-Bromo-3-chloro-2,4-difluoroaniline, a key intermediate in pharmaceutical and agrochemical research. The described synthetic route involves the regioselective bromination of 3-chloro-2,4-difluoroaniline. Purification to high purity (≥97%) is achieved through a robust recrystallization procedure. This guide includes comprehensive experimental protocols, data presentation in tabular format for clarity, and a visual workflow diagram to ensure procedural accuracy and reproducibility in a larger scale production environment.
Introduction
This compound is a polyhalogenated aromatic amine, a structural motif frequently found in biologically active molecules. The precise arrangement of halogen substituents on the aniline ring provides a unique scaffold for medicinal chemists to develop novel therapeutic agents and specialized agrochemicals. The controlled, large-scale synthesis and purification of this intermediate are critical for ensuring a reliable supply of high-quality material for drug discovery and development programs.
This application note outlines a scalable and efficient method for the synthesis of this compound via the bromination of 3-chloro-2,4-difluoroaniline. Furthermore, a detailed purification protocol using recrystallization is provided to achieve high purity of the final product.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 201849-12-9 | [1][2] |
| Molecular Formula | C₆H₃BrClF₂N | [1][2][3] |
| Molecular Weight | 242.45 g/mol | [1][3] |
| Appearance | Off-white to light brown solid | |
| Purity | ≥97% | [1] |
Scale-up Synthesis Protocol
The recommended synthetic pathway for the scale-up production of this compound is the direct bromination of 3-chloro-2,4-difluoroaniline. This method is advantageous due to its atom economy and straightforward procedure.
Reaction Scheme
Caption: Synthesis of this compound via bromination of 3-chloro-2,4-difluoroaniline.
Materials and Reagents
Table 2: Materials and Reagents for Synthesis
| Material | Grade | Supplier | Notes |
| 3-chloro-2,4-difluoroaniline | ≥98% | Commercial Source | Starting material |
| N-Bromosuccinimide (NBS) | Reagent Grade | Commercial Source | Brominating agent |
| Acetonitrile | Anhydrous | Commercial Source | Solvent |
| Sulfuric Acid (concentrated) | ACS Grade | Commercial Source | Catalyst |
Experimental Procedure
This protocol is adapted from general procedures for the bromination of halogenated anilines and should be optimized for specific scale and equipment.
-
Reactor Setup: A 50 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and addition funnel is charged with 3-chloro-2,4-difluoroaniline (1.0 kg, 6.11 mol) and anhydrous acetonitrile (10 L).
-
Dissolution and Cooling: The mixture is stirred at room temperature until the starting material is fully dissolved. The solution is then cooled to 0-5 °C using a chiller.
-
Catalyst Addition: Concentrated sulfuric acid (0.6 L, 11.0 mol) is added slowly via the addition funnel, maintaining the internal temperature below 10 °C.
-
Bromination: N-Bromosuccinimide (1.1 kg, 6.18 mol) is added portion-wise over a period of 2-3 hours. The reaction temperature is maintained at 0-5 °C throughout the addition.
-
Reaction Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Quenching: The reaction mixture is slowly poured into a vessel containing a stirred solution of 10% aqueous sodium bisulfite (20 L) to quench any remaining bromine.
-
Extraction: The product is extracted with ethyl acetate (3 x 10 L). The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 10 L) and brine (1 x 10 L).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Expected Yield and Purity
Table 3: Synthesis Outcome
| Parameter | Expected Value |
| Crude Yield | 85-95% |
| Crude Purity (by HPLC) | 90-95% |
Purification Protocol
Recrystallization is the recommended method for the purification of this compound on a large scale. An ethanol/water solvent system is effective for obtaining high purity crystals.
Materials and Equipment
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Activated Carbon (optional)
-
Large recrystallization vessel with heating and cooling capabilities
-
Nutsche filter or centrifuge for solid isolation
Experimental Procedure
-
Dissolution: The crude this compound is placed in the recrystallization vessel. A minimal amount of hot ethanol (approximately 5-7 L per kg of crude product) is added to dissolve the solid completely with gentle heating (60-70 °C) and stirring.
-
Decolorization (Optional): If the solution is highly colored, it is cooled slightly, and a small amount of activated carbon (1-2% w/w) is added. The mixture is then gently heated and stirred for 15-30 minutes.
-
Hot Filtration: If activated carbon was used, or if insoluble impurities are present, the hot solution is filtered to remove them. It is crucial to maintain the temperature during this step to prevent premature crystallization.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. To induce crystallization, scratching the inner surface of the vessel with a glass rod can be performed. Once crystal formation begins, the mixture is further cooled to 0-5 °C and held for at least 2 hours to maximize crystal yield.
-
Isolation and Washing: The crystals are collected by filtration using a Nutsche filter or by centrifugation. The filter cake is washed with a small amount of cold ethanol/water (1:1) solution.
-
Drying: The purified crystals are dried under vacuum at 40-50 °C until a constant weight is achieved.
Expected Yield and Purity
Table 4: Purification Outcome
| Parameter | Expected Value |
| Purification Yield | 80-90% |
| Final Purity (by HPLC) | ≥97% |
Workflow Diagrams
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Purification Workflow
Caption: Workflow for the purification of this compound.
Safety Considerations
-
Halogenated Anilines: These compounds are generally toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care and appropriate PPE.
-
Solvents: Acetonitrile and ethyl acetate are flammable. Avoid open flames and ensure proper grounding of equipment.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The protocols described in this application note provide a robust and scalable method for the synthesis and purification of this compound. By following these detailed procedures, researchers and drug development professionals can reliably produce high-purity material for their research and development needs. The clear data presentation and workflow diagrams are intended to facilitate the successful implementation of this methodology in a scale-up laboratory or manufacturing setting.
References
Application Notes and Protocols for the Quantification of 6-Bromo-3-chloro-2,4-difluoroaniline
Introduction
6-Bromo-3-chloro-2,4-difluoroaniline is a halogenated aniline derivative with the CAS number 201849-12-9 and a molecular weight of 242.45 g/mol .[1][2][3] Halogenated anilines are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[4][5] Accurate and precise quantification of this compound is crucial for quality control, process monitoring, and stability testing in drug development and manufacturing. This document provides detailed analytical methods for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₃BrClF₂N | [1][2][3] |
| Molecular Weight | 242.45 g/mol | [1][2][3] |
| CAS Number | 201849-12-9 | [1][2][3] |
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of halogenated anilines, offering high resolution and sensitivity.[6] The following protocol is a general method that can be adapted and validated for the specific quantification of this compound.
Experimental Protocol: HPLC-UV
1. Instrumentation and Chromatographic Conditions:
-
System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[6]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.
-
-
Gradient Program: A gradient elution is recommended to ensure good separation from potential impurities.
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: 254 nm.[6]
-
Injection Volume: 10 µL.[6]
2. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving it in acetonitrile to an expected concentration within the calibration range.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Quantitative Data Summary (HPLC)
The following table summarizes typical performance characteristics for the HPLC analysis of halogenated anilines. These values should be established and validated for the specific analysis of this compound.
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
HPLC Experimental Workflow
Caption: Workflow for the quantification of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds, offering high sensitivity and selectivity.[7] The polar nature of anilines can sometimes make GC analysis challenging without derivatization.[8] However, a direct injection method can be developed.
Experimental Protocol: GC-MS
1. Instrumentation and Chromatographic Conditions:
-
System: A gas chromatograph coupled to a mass spectrometer (GC-MS).[9]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[9]
-
Injector Temperature: 280°C.[9]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer Conditions:
2. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like ethyl acetate.
-
Working Standard Solutions: Prepare working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
-
Sample Solution: Dissolve the sample in ethyl acetate to an expected concentration within the calibration range.
3. Data Analysis:
-
Identify the retention time and characteristic mass fragments of this compound from the full scan data.
-
For quantification, use SIM mode to monitor characteristic ions.
-
Construct a calibration curve by plotting the peak area of the selected ion against the concentration of the working standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Quantitative Data Summary (GC-MS)
The following table presents typical performance characteristics for the GC-MS analysis of halogenated anilines.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
GC-MS Experimental Workflow
Caption: Workflow for the quantification of this compound by GC-MS.
Method Selection Logic
The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
Caption: Logical diagram for selecting an analytical method for this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C6H3BrClF2N | CID 2773254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buy 6-Bromo-4-chloro-2,3-difluoroaniline (EVT-12964494) [evitachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
Application of 6-Bromo-3-chloro-2,4-difluoroaniline in Material Science: An Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3-chloro-2,4-difluoroaniline is a halogenated aniline derivative with the chemical formula C₆H₃BrClF₂N.[1][2][3] Its highly substituted aromatic ring, featuring bromine, chlorine, and fluorine atoms, imparts unique electronic properties and reactivity, making it a compound of interest for various chemical syntheses. While primarily utilized as an intermediate in the pharmaceutical and agrochemical industries, its potential applications in material science are beginning to be explored. This document provides an overview of the known information regarding its properties and potential, though specific applications in material science are not yet widely documented.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing synthetic routes and predicting the behavior of the molecule in various matrices.
| Property | Value | Reference |
| CAS Number | 201849-12-9 | [1][3][4] |
| Molecular Formula | C₆H₃BrClF₂N | [1][2][3] |
| Molecular Weight | 242.45 g/mol | [1][2] |
| Boiling Point | 252 °C | [5] |
| Density | 1.890 g/cm³ | [5] |
| Flash Point | 106 °C | [5] |
Potential Applications in Material Science
While specific, detailed applications of this compound in material science are not extensively reported in publicly available literature, its structural features suggest potential uses in the development of advanced materials. The presence of multiple halogen substituents can influence the electronic nature of the aromatic ring, a desirable characteristic for creating novel organic electronic materials.[6]
Analogous compounds, such as other halogenated anilines, have been utilized as building blocks for:
-
Organic Semiconductors: The tailored electronic properties of fluorinated and chlorinated aromatic compounds are leveraged in the synthesis of materials for organic light-emitting diodes (OLEDs) and solar cells. For instance, a structurally related compound, 4-bromo-2,6-difluoroaniline, is used in the synthesis of hole-transporting materials for perovskite solar cells and OLEDs.[7]
-
Polymers with Special Properties: Incorporation of halogenated monomers can enhance thermal stability, flame retardancy, and other specific properties of polymers.
The unique substitution pattern of this compound offers a scaffold for creating new materials with potentially unique electronic and physical properties.[6]
Logical Workflow for Exploring Material Science Applications
The exploration of this compound for new material synthesis would logically follow a series of experimental steps. The diagram below illustrates a general workflow for synthesizing and characterizing a novel polymer derived from this aniline.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C6H3BrClF2N | CID 2773254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 201849-12-9|this compound|BLD Pharm [bldpharm.com]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. evitachem.com [evitachem.com]
- 7. ossila.com [ossila.com]
Application Notes and Protocols: Nucleophilic Aromatic Substitution of 6-Bromo-3-chloro-2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3-chloro-2,4-difluoroaniline is a highly functionalized aromatic building block of significant interest in medicinal chemistry and drug development. Its polysubstituted pattern, featuring both electron-withdrawing halogens and an electron-donating amine group, makes it an attractive scaffold for creating diverse molecular libraries. Nucleophilic aromatic substitution (SNAr) is a primary pathway for the derivatization of this molecule. The presence of highly activating fluorine atoms at positions ortho and para to the amino group facilitates substitution with a variety of nucleophiles, enabling the synthesis of novel compounds for screening as potential therapeutic agents.[1]
This document provides a representative protocol for the nucleophilic aromatic substitution of this compound with amine nucleophiles, outlines the key reaction parameters, and presents the expected reaction mechanism.
Reaction Principle and Regioselectivity
Nucleophilic aromatic substitution on this scaffold proceeds via an addition-elimination mechanism.[2] The reaction is facilitated by the electron-deficient nature of the aromatic ring, enhanced by the inductive effects of the four halogen substituents.
Key Principles:
-
Leaving Group: In SNAr reactions, fluoride is generally a better leaving group than chloride or bromide due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex.[3][4] Therefore, substitution is expected to occur at one of the C-F bonds.
-
Activation: The amino group is a strong activating group, directing nucleophilic attack to the ortho (C2) and para (C4) positions.
-
Predicted Regioselectivity: Both the C2-fluorine and C4-fluorine are activated. However, substitution at the C4 position is generally favored as it is para to the strongly activating amino group and is typically less sterically hindered than the C2 position, which is flanked by both the amino and chloro groups.
Caption: Predicted SNAr reaction of this compound.
Representative Experimental Protocol
This protocol describes a general procedure for the reaction of this compound with morpholine. This method can be adapted for other amine, thiol, or alcohol nucleophiles with appropriate modifications to the reaction conditions.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 201849-12-9 | 242.45 | 1.0 | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 1.2 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| Dimethyl Sulfoxide (DMSO), anhydrous | 67-68-5 | 78.13 | 5 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
| Silica Gel (for chromatography) | 7631-86-9 | 60.08 | As needed | - |
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 242.5 mg) and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).
-
Solvent and Reagent Addition: Add anhydrous DMSO (5 mL) to the flask. Stir the suspension for 5 minutes at room temperature. Add morpholine (1.2 mmol, 104.5 mg, 104 µL) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (2 x 25 mL) to remove residual DMSO, followed by brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Caption: General workflow for the SNAr experiment.
Illustrative Reaction Data
The following table presents representative, non-validated data for the SNAr of this compound with various nucleophiles to illustrate potential reaction outcomes. Actual results may vary.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Morpholine | K₂CO₃ | DMSO | 100 | 6 | 85 - 95 |
| Piperidine | K₂CO₃ | DMSO | 100 | 5 | 80 - 90 |
| Benzylamine | DIPEA | DMF | 120 | 12 | 70 - 85 |
| Sodium Methoxide | - | MeOH | 65 | 8 | 75 - 90 |
| Thiophenol | K₂CO₃ | DMF | 80 | 4 | >90 |
Reaction Mechanism Visualization
The SNAr reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2]
Caption: Addition-Elimination (SNAr) mechanism pathway.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 6-Bromo-3-chloro-2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3-chloro-2,4-difluoroaniline is a versatile, polyhalogenated aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the strategic introduction of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The presence of both bromine and chlorine substituents on the aniline ring offers the potential for selective functionalization through palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for key palladium-catalyzed reactions involving this substrate, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > OTf > Cl. This inherent difference in reactivity allows for the selective functionalization of the C-Br bond in this compound while leaving the C-Cl bond intact, enabling subsequent transformations at that position if desired.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][2] For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 6-position.
Application Notes
The Suzuki-Miyaura coupling of this compound with various boronic acids or esters is expected to proceed selectively at the more reactive C-Br bond. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. For electron-rich anilines, the use of bulky, electron-rich phosphine ligands can be beneficial.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 201849-12-9 | 242.45 |
| Phenylboronic acid | 98-80-6 | 121.93 |
| Pd(dppf)Cl₂ | 72287-26-4 | 816.64 |
| Sodium carbonate (Na₂CO₃) | 497-19-8 | 105.99 |
| 1,4-Dioxane | 123-91-1 | 88.11 |
| Water | 7732-18-5 | 18.02 |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and sodium carbonate (2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a final concentration of approximately 0.1 M with respect to the aniline substrate.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 75-85 |
Note: Yields are estimated based on similar reactions and may vary.
References
- 1. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 6-Bromo-3-chloro-2,4-difluoroaniline in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, protein kinase inhibitors represent a cornerstone of precision medicine. The dysregulation of protein kinase signaling is a hallmark of numerous diseases, most notably cancer, making these enzymes highly attractive drug targets. A significant number of approved and investigational kinase inhibitors feature a substituted aniline core, which often plays a crucial role in binding to the ATP pocket of the target kinase. The specific substitution pattern on the aniline ring is critical for modulating potency, selectivity, and pharmacokinetic properties.
6-Bromo-3-chloro-2,4-difluoroaniline is a highly functionalized and promising, though not yet widely documented, starting material for the synthesis of novel kinase inhibitors. Its unique substitution pattern, featuring two fluorine atoms, a chlorine atom, and a bromine atom, offers medicinal chemists a versatile scaffold for generating diverse chemical libraries for structure-activity relationship (SAR) studies. The bromine atom, in particular, serves as a convenient handle for introducing a wide array of aryl and heteroaryl moieties through well-established palladium-catalyzed cross-coupling reactions. This allows for the exploration of chemical space and the fine-tuning of interactions with the target kinase.
This document provides detailed application notes and generalized protocols for the utilization of this compound as a key building block in the synthesis of potential kinase inhibitors.
Application Notes: Strategic Utility in Kinase Inhibitor Synthesis
The unique arrangement of halogen substituents on the this compound scaffold provides several strategic advantages in a kinase inhibitor discovery program:
-
Vector for Diversity: The bromine atom at the 6-position is amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of substituents to probe the solvent-exposed region of the kinase ATP binding site.
-
Modulation of Physicochemical Properties: The presence of two fluorine atoms can significantly impact the molecule's properties. Fluorine can lower the pKa of the aniline nitrogen, potentially improving cell permeability and metabolic stability. It can also engage in favorable hydrogen bonding and dipole-dipole interactions with the target protein.
-
Fine-tuning of Selectivity: The chloro and bromo substituents provide steric bulk and electronic modulation that can be exploited to achieve selectivity for a particular kinase or kinase family.
-
Scaffold for Library Synthesis: The reactivity of the bromine atom makes this compound an ideal starting point for the parallel synthesis of a library of analogues for high-throughput screening.
A primary focus for kinase inhibitors derived from such scaffolds is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is frequently dysregulated in various cancers.
The MAPK/ERK Signaling Pathway: A Key Target
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in components of this pathway, such as BRAF, are common in melanoma and other cancers. Kinase inhibitors often target kinases within this pathway to block aberrant signaling.
Caption: Generalized MAPK/ERK signaling pathway and a potential point of inhibition.
Illustrative Quantitative Data
The following table presents hypothetical data for a series of compounds that could be synthesized from this compound. This data is for illustrative purposes to demonstrate how results would be structured and does not represent actual experimental values.
| Compound ID | R Group (at 6-position) | Target Kinase | IC50 (nM) | Cell Proliferation Assay (GI50, µM) |
| EX-01 | Phenyl | BRAF V600E | 150 | 1.2 |
| EX-02 | 4-Pyridyl | BRAF V600E | 75 | 0.8 |
| EX-03 | 3-Thienyl | BRAF V600E | 210 | 2.5 |
| EX-04 | 1-Methyl-1H-pyrazol-4-yl | BRAF V600E | 50 | 0.5 |
| EX-05 | 4-Fluorophenyl | c-RAF | 300 | >10 |
| EX-06 | 2-Methoxyphenyl | MEK1 | 500 | >10 |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of kinase inhibitor scaffolds starting from this compound. These protocols are intended as a guide and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, DMF, or Toluene)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq.), the aryl/heteroaryl boronic acid (1.2-1.5 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 4-24 hours). For microwave-assisted synthesis, heat to 100-150 °C for 15-60 minutes.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl/heteroaryl-3-chloro-2,4-difluoroaniline derivative.
Protocol 2: Sulfonylation of the Anilino Group
This protocol details a standard procedure for the sulfonylation of the newly formed 6-substituted-3-chloro-2,4-difluoroaniline to install a sulfonamide moiety, a common feature in many kinase inhibitors.
Materials:
-
6-Aryl/heteroaryl-3-chloro-2,4-difluoroaniline (from Protocol 1)
-
Alkyl or aryl sulfonyl chloride (e.g., propane-1-sulfonyl chloride) (1.1 - 1.5 equivalents)
-
Anhydrous pyridine or a non-nucleophilic base (e.g., triethylamine, DIPEA) in an anhydrous aprotic solvent (e.g., DCM, THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
-
Dichloromethane (DCM), 1M HCl, saturated sodium bicarbonate solution, brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 6-substituted-3-chloro-2,4-difluoroaniline (1.0 eq.) in anhydrous pyridine or DCM.
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Add the sulfonyl chloride (1.1-1.5 eq.) dropwise to the stirred solution. If using DCM as the solvent, add a non-nucleophilic base (1.5-2.0 eq.).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-sulfonylated kinase inhibitor scaffold.
Generalized Synthetic Workflow
The synthesis of kinase inhibitors from this compound typically follows a multi-step sequence to build complexity and introduce key pharmacophoric features.
Caption: A generalized synthetic workflow for kinase inhibitor synthesis.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel kinase inhibitors. While its application in the synthesis of currently approved drugs is not established, its unique substitution pattern provides a rich platform for the exploration of new chemical space in drug discovery. The protocols and strategies outlined in this document provide a foundational framework for researchers to leverage this compound in the design and synthesis of the next generation of targeted therapies. The ability to systematically modify the scaffold through robust and reliable chemical transformations makes it an asset in any medicinal chemistry program focused on kinase inhibition.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-3-chloro-2,4-difluoroaniline
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 6-Bromo-3-chloro-2,4-difluoroaniline.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, focusing on the identification and mitigation of common byproducts.
Issue: Low Yield of the Desired Product
Low overall yield can be attributed to several factors, from incomplete reactions to product loss during workup and purification.
| Potential Cause | Troubleshooting Steps |
| Incomplete Bromination/Chlorination | - Monitor Reaction Progress: Use analytical techniques like TLC or GC to ensure the complete consumption of the starting material before proceeding. - Optimize Reaction Time and Temperature: Gradually increase the reaction time or temperature, while carefully monitoring for the formation of degradation products. - Reagent Stoichiometry: Ensure the correct molar equivalents of brominating and chlorinating agents are used. An excess may be required to drive the reaction to completion. |
| Dehalogenation during Reduction | - Catalyst Selection: The choice of reduction catalyst is crucial. Less aggressive catalysts may be required to prevent the removal of halogen substituents.[1] - Optimize Reduction Conditions: Lowering the hydrogen pressure and reaction temperature can minimize dehalogenation.[1][2] |
| Product Loss During Extraction/Purification | - pH Adjustment: Ensure the aqueous layer is at an optimal pH to minimize the solubility of the aniline product during extraction. - Solvent Selection: Use a solvent system for extraction and recrystallization in which the product has high solubility at elevated temperatures and low solubility at room temperature.[1] |
Issue: Presence of Impurities and Byproducts
The formation of byproducts is a common challenge in multi-step organic synthesis. Below are potential impurities in the synthesis of this compound and how to address them.
| Potential Byproduct | Likely Cause | Mitigation and Removal |
| Isomeric Byproducts | Non-selective halogenation steps. The directing effects of the substituents on the aniline ring can lead to the formation of isomers. | - Control of Reaction Conditions: Temperature and the choice of halogenating agent and solvent can influence regioselectivity. - Purification: Careful purification by column chromatography or recrystallization may be necessary to separate isomers. |
| Over-halogenated or Under-halogenated Species | Incorrect stoichiometry of halogenating agents or insufficient reaction time. | - Precise Stoichiometry: Carefully control the amount of brominating and chlorinating agents. - Reaction Monitoring: Monitor the reaction closely to stop it once the desired product is formed and before over-halogenation occurs. |
| Products of Incomplete Reduction | If the synthesis involves the reduction of a nitro group, incomplete reduction can lead to nitroso, azoxy, or azo compounds.[1] | - Active Catalyst: Ensure the catalyst is fresh and active.[1] - Sufficient Hydrogen/Reducing Agent: Use adequate hydrogen pressure and reaction time to ensure complete reduction of the nitro group.[1] |
| Dehalogenated Byproducts (e.g., 3-chloro-2,4-difluoroaniline) | Occurs during catalytic hydrogenation where a halogen atom is replaced by hydrogen.[1] | - Selective Catalyst: Use a more selective catalyst or add a catalyst poison to reduce dehalogenation activity. - Milder Conditions: Lower the reaction temperature and hydrogen pressure.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common approach involves a multi-step synthesis starting from a substituted aniline or nitrobenzene. The key steps typically include:
-
Nitration: Introduction of a nitro group to an appropriately substituted benzene ring.
-
Halogenation: Stepwise introduction of fluorine, chlorine, and bromine atoms. The order of these steps is critical to ensure the correct regiochemistry.
-
Reduction: Conversion of the nitro group to an amine group, typically through catalytic hydrogenation.[2][3]
Q2: How can I monitor the progress of the synthesis?
Reaction progress can be effectively monitored using the following techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to track the consumption of starting materials and the formation of products.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Provide quantitative data on the composition of the reaction mixture, allowing for the detection of the main product and byproducts.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the structure of intermediates and the final product.
Q3: What are the key safety precautions to take during this synthesis?
-
Handling Halogens: Bromine and chlorine are toxic and corrosive. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2]
-
Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure and potentially pyrophoric catalysts (e.g., Palladium on Carbon). Use of a certified high-pressure reactor (autoclave) and proper handling of the catalyst are essential.[2]
-
Solvents and Reagents: Many organic solvents and reagents are flammable, toxic, or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Protocol: A Plausible Synthetic Route
The following is a generalized, plausible experimental protocol for the synthesis of this compound, based on common methodologies for similar compounds. Note: This protocol is for informational purposes and should be adapted and optimized by a qualified chemist.
Step 1: Synthesis of 3-Chloro-2,4-difluoronitrobenzene
-
To a stirred solution of 2,4-difluoronitrobenzene in a suitable solvent (e.g., dichloromethane), add a chlorinating agent (e.g., N-chlorosuccinimide) and a catalyst (e.g., a Lewis acid).
-
Heat the reaction mixture and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction mixture and wash it with an aqueous solution to remove the catalyst and any unreacted reagents.
-
Dry the organic layer and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Bromination to 6-Bromo-3-chloro-2,4-difluoronitrobenzene
-
Dissolve the 3-chloro-2,4-difluoronitrobenzene in a suitable solvent (e.g., acetic acid).
-
Add a brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise at a controlled temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or GC).
-
Quench the reaction and extract the product into an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to get the crude product.
-
Purify by recrystallization or column chromatography.
Step 3: Reduction to this compound
-
In a high-pressure reactor, dissolve the 6-Bromo-3-chloro-2,4-difluoronitrobenzene in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Carefully add a catalyst (e.g., 5% Pd/C) under an inert atmosphere.
-
Seal the reactor, purge it with nitrogen, and then pressurize it with hydrogen gas.
-
Heat the mixture with vigorous stirring and maintain the hydrogen pressure.
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing samples via TLC or HPLC.
-
Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Purify the final product by recrystallization or column chromatography.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: 6-Bromo-3-chloro-2,4-difluoroaniline Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to help improve the yield and purity of 6-Bromo-3-chloro-2,4-difluoroaniline during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic approach for preparing this compound?
A1: The most direct and common synthetic route is the electrophilic bromination of 3-chloro-2,4-difluoroaniline. This reaction involves the direct introduction of a bromine atom onto the aromatic ring. The position of bromination (C6) is directed by the existing substituents (amino, chloro, and fluoro groups). Due to the activating nature of the amino group, this reaction must be carefully controlled to prevent side reactions.
Q2: What are the critical reaction parameters to control for maximizing the yield of this compound?
A2: To maximize yield, several parameters are critical:
-
Temperature: The reaction should be conducted at low temperatures (typically below 25°C) to control the reaction rate and minimize the formation of poly-brominated byproducts.[1]
-
Reagent Addition: The brominating agent (e.g., bromine or N-Bromosuccinimide) should be added slowly or portion-wise to the solution of the aniline.[2] This maintains a low concentration of the electrophile and enhances regioselectivity.
-
Solvent: A suitable solvent, such as glacial acetic acid or a chlorinated solvent like dichloromethane, is essential for dissolving the reactants and facilitating the reaction.[1][3]
-
Stoichiometry: Using a slight excess of the aniline or precise stoichiometric control of the brominating agent can help prevent over-bromination.
Q3: What are the common impurities and byproducts encountered during the synthesis?
A3: Common impurities include:
-
Unreacted Starting Material: 3-chloro-2,4-difluoroaniline.
-
Isomeric Products: Bromination at other positions on the ring, although less favored.
-
Poly-brominated Byproducts: The formation of dibromo- or other poly-halogenated anilines can occur if the reaction conditions are too harsh or if an excess of the brominating agent is used.[4]
-
Oxidation Products: Anilines can be susceptible to oxidation, leading to colored impurities.
Q4: What are the most effective methods for purifying the final product?
A4: Purification is crucial for obtaining high-purity this compound. Effective methods include:
-
Workup: After the reaction, quenching with a reducing agent like sodium thiosulfate can remove excess bromine.[1] This is followed by neutralization and extraction with an organic solvent.[3]
-
Recrystallization: This is a highly effective method for removing impurities. A suitable solvent system must be identified through experimentation.
-
Column Chromatography: For high-purity requirements, silica gel column chromatography can effectively separate the desired product from isomers and other byproducts.[2]
-
Steam Distillation: For certain anilines, steam distillation can be an effective purification method to yield a colorless solid product.[1]
Troubleshooting Guide
Problem: Low or No Conversion of Starting Material
-
Question: My reaction is showing poor conversion of 3-chloro-2,4-difluoroaniline after the recommended reaction time. What are the likely causes?
-
Answer:
-
Reagent Inactivity: The brominating agent (e.g., N-Bromosuccinimide) may have degraded. Use a fresh, confirmed active batch of the reagent.
-
Insufficient Temperature: While low temperatures are necessary to control selectivity, the reaction may be too slow if the temperature is excessively low. Allow the reaction to warm gradually to room temperature and monitor its progress via TLC or GC-MS.
-
Poor Mixing: Inadequate agitation can lead to localized concentration gradients and slow reaction rates. Ensure vigorous stirring throughout the reaction.
-
Acid Scavenging: The HBr byproduct can protonate the starting aniline, deactivating it towards further electrophilic attack. While solvents like acetic acid can mediate this, in some cases, a non-nucleophilic base might be required, though this can complicate the reaction.
-
Problem: Significant Formation of Byproducts (Low Selectivity)
-
Question: My crude product analysis shows multiple spots on TLC, indicating the presence of isomers or poly-brominated compounds. How can I improve selectivity?
-
Answer:
-
Control Temperature: High temperatures favor the formation of multiple products. Maintain a consistently low temperature (e.g., 0-10°C) during the addition of the brominating agent.[1]
-
Slow Reagent Addition: Add the brominating agent dropwise or in small portions. This is critical for achieving high selectivity.[2] A syringe pump can be used for precise, slow addition.
-
Protecting Group Strategy: For maximum control, consider protecting the highly activating amino group as an acetanilide.[5] The acetamido group is less activating and still directs ortho-, para-, allowing for more controlled bromination. The protecting group can then be removed by acid or base hydrolysis.[4][5]
-
Data Presentation
Table 1: Comparison of Brominating Agents for Halogenated Anilines
| Brominating Agent | Typical Solvent | Temperature | Key Advantages/Disadvantages |
| Bromine (Br₂) in Acetic Acid | Glacial Acetic Acid | 0 - 25°C | Advantages: Inexpensive, readily available. Disadvantages: Highly corrosive and toxic; can lead to over-bromination if not controlled carefully.[1] |
| N-Bromosuccinimide (NBS) | Dichloromethane, Acetonitrile | Room Temperature | Advantages: Solid reagent, easier to handle than bromine; often provides higher selectivity. Disadvantages: More expensive than bromine.[2] |
Table 2: Example Conditions for Electrophilic Bromination of a Difluoroaniline Derivative
Based on the synthesis of 4-Bromo-2,6-difluoroaniline, adaptable for the target molecule.[1]
| Parameter | Value |
| Starting Material | 2,6-difluoroaniline (1.0 eq) |
| Brominating Agent | Bromine (1.0 eq) |
| Solvent | Glacial Acetic Acid |
| Temperature | Maintained below 25°C during addition |
| Reaction Time | 2 hours at room temperature |
| Reported Yield | ~85% (after purification) |
Experimental Protocols
Protocol: Synthesis of this compound via Direct Bromination
This protocol is adapted from established procedures for the bromination of similar anilines.[1][3]
Materials:
-
3-chloro-2,4-difluoroaniline
-
Bromine or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Sodium Thiosulfate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloro-2,4-difluoroaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5°C using an ice bath.
-
Prepare a solution of bromine (1.0 eq) in a small amount of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred aniline solution over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice water.
-
Quench any remaining bromine by adding a 10% sodium thiosulfate solution until the orange color disappears.
-
Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization or silica gel column chromatography to yield pure this compound.
Visualizations
Caption: Proposed workflow for the synthesis and purification.
Caption: Decision tree for troubleshooting low yield issues.
References
Technical Support Center: 6-Bromo-3-chloro-2,4-difluoroaniline Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-3-chloro-2,4-difluoroaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
This compound is a key building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. Its polyhalogenated and functionalized aromatic ring allows for selective modifications, making it a valuable precursor for creating complex molecules with desired biological or material properties.[1] Derivatives of similar halogenated anilines have shown potential as kinase inhibitors, particularly targeting signaling pathways involved in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) pathways.[2][3][4][5][6][7]
Q2: Which of the halogen atoms on this compound is most reactive in cross-coupling reactions?
In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the order: C-I > C-Br > C-Cl > C-F.[8][9] Therefore, the C-Br bond at the 6-position is significantly more reactive than the C-Cl bond at the 3-position. This difference in reactivity allows for selective functionalization at the C-6 position while leaving the C-4 chloro group intact for subsequent transformations.[9]
Q3: My reaction mixture is turning dark. What could be the cause and how can I prevent it?
Darkening of the reaction mixture is often due to the oxidation of the aniline functional group. This can be exacerbated by the presence of air, certain catalysts, or high temperatures. To mitigate this, it is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. Protecting the aniline's amino group as an acetamide can also reduce its susceptibility to oxidation.
Q4: I am observing debromination of my starting material. How can I minimize this side reaction?
Debromination, the replacement of the bromine atom with a hydrogen atom, can be a significant side reaction in palladium-catalyzed couplings. This can be influenced by the choice of ligand, base, and the presence of protic sources in the reaction mixture. Using bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling over hydrodehalogenation. Additionally, ensuring anhydrous conditions and carefully selecting the base can help minimize this unwanted side reaction.
Troubleshooting Failed Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. However, reactions with electron-deficient and sterically hindered substrates like this compound can be challenging.
Common Issues and Solutions:
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst; Poor solubility of reagents; Ineffective base. | - Use a pre-catalyst or ensure in-situ activation of the palladium source.- Screen different solvent systems (e.g., dioxane/water, toluene/water) to improve solubility.- Use a stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous. |
| Homocoupling of Boronic Acid | Presence of oxygen; Inappropriate catalyst/ligand combination. | - Thoroughly degas all solvents and reagents.- Use a well-defined Pd(0) source or a catalyst system known to minimize homocoupling. |
| Protodeborylation of Boronic Acid | Presence of water or other protic sources. | - Use anhydrous solvents and reagents.- Consider using a boronate ester (e.g., pinacol ester) which can be more stable. |
| Debromination of Starting Material | Suboptimal ligand or base; Presence of hydrides. | - Screen different phosphine ligands (e.g., SPhos, XPhos).- Ensure the base is not contributing to hydride formation. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for C-N bond formation. The electron-deficient nature of the aryl halide and the potential for ligand inhibition by the aniline product can present challenges.
Common Issues and Solutions:
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Catalyst inhibition by the amine; Steric hindrance; Inappropriate ligand/base combination. | - Use a higher catalyst loading.- Screen bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos).- Use a strong, non-nucleophilic base such as LHMDS or NaOtBu. |
| Side Product Formation (e.g., Hydrodehalogenation) | Unfavorable reaction kinetics; Reductive elimination is slow. | - Optimize the reaction temperature; sometimes lower temperatures can improve selectivity.- The choice of ligand is critical in promoting the desired reductive elimination. |
| Incomplete Reaction | Catalyst deactivation over time. | - Use a more robust catalyst system.- Consider a slow addition of the amine to maintain a low concentration and minimize catalyst inhibition. |
Experimental Protocols (Adapted from Analogous Systems)
The following protocols are adapted from established methods for similar polyhalogenated anilines and serve as a starting point for optimization.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[9]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(dppf)Cl₂ (0.03 equivalents)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Schlenk flask and other standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a final substrate concentration of approximately 0.1 M.[9]
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a secondary amine (e.g., morpholine).
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.01 equivalents)
-
XPhos (0.03 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous and degassed)
-
Nitrogen or Argon gas
-
Schlenk flask and other standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk flask.
-
Add this compound and a stir bar.
-
Add anhydrous, degassed toluene.
-
Add the amine via syringe.
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Representative Yields for Selective Suzuki-Miyaura Coupling of 6-Bromo-4-chloroquinoline-3-carbonitrile with Various Arylboronic Acids [9]
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 4-Chloro-6-phenylquinoline-3-carbonitrile | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-Chloro-6-(4-methoxyphenyl)quinoline-3-carbonitrile | 80-90 |
| 3 | 3-Fluorophenylboronic acid | 4-Chloro-6-(3-fluorophenyl)quinoline-3-carbonitrile | 82-92 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4-Chloro-6-(4-(trifluoromethyl)phenyl)quinoline-3-carbonitrile | 78-88 |
Conditions: Pd(dppf)Cl₂, Na₂CO₃, 1,4-dioxane/H₂O, 80-90 °C.
Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination of Aryl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature (°C) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100-110 |
| [Pd(allyl)Cl]₂ | BrettPhos | LHMDS | THF | 60-80 |
Visualizations
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.[10][11][12]
Plausible Signaling Pathway Involvement
Derivatives of halogenated anilines are known to act as kinase inhibitors. The diagram below illustrates a plausible signaling pathway (EGFR/HER2) that could be targeted by derivatives of this compound.
Caption: Plausible inhibition of the EGFR/HER2 signaling pathway by an aniline derivative.[13][14][15]
References
- 1. youtube.com [youtube.com]
- 2. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 4. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors and their anticancer activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ClinPGx [clinpgx.org]
Technical Support Center: Degradation Pathways for Halogenated Anilines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the degradation of halogenated anilines.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for halogenated anilines?
A1: Halogenated anilines can be degraded through several pathways, broadly categorized as microbial, photochemical, and chemical degradation.
-
Microbial Degradation: This involves the use of microorganisms to break down the aniline structure. Aerobic pathways often begin with dioxygenation or dehalogenation, leading to the formation of catechols, which are then further degraded through ortho- or meta-cleavage pathways.[1][2] Anaerobic degradation can proceed via reductive deamination, a process that forms dihalobenzene intermediates.[3][4]
-
Photochemical Degradation: This method utilizes light energy, often in the presence of a photocatalyst like titanium dioxide (TiO₂), to generate highly reactive species such as hydroxyl radicals.[5] These radicals attack the aniline molecule, leading to hydroxylation, dehalogenation, and eventual mineralization into simpler inorganic compounds.[5]
-
Chemical Degradation: This includes advanced oxidation processes (AOPs) and reduction methods. AOPs, like ozonation, generate powerful oxidizing agents that degrade anilines into smaller organic acids.[6] Reductive dehalogenation can be achieved using chemical reagents like Al-Ni alloys in an alkaline solution.[7]
Q2: What are the common intermediates formed during the degradation of halogenated anilines?
A2: The intermediate products vary depending on the degradation pathway and the specific halogenated aniline. Common intermediates include:
-
Microbial Degradation: Chloro- and halo-catechols are frequent intermediates in aerobic degradation.[1] In some cases, dehalogenation occurs first, leading to the formation of aniline, which is then converted to catechol.[1] For dihaloanilines, monohaloanilines can be an intermediate.[1][8]
-
Photochemical Degradation: Hydroxylated and dehalogenated anilines, such as chlorophenols and aminophenols, are common.[5][9] Benzoquinones and their imine derivatives can also be formed.[10][11]
-
Chemical Degradation: During chlorination, intermediates can include chloroanilines, (chloro)hydroxyanilines, and (chloro)benzoquinone imines.[10][11] Ozonation can produce smaller organic acids like butane diacid, oxalic acid, and formic acid.[6]
Q3: Which analytical techniques are most suitable for studying the degradation of halogenated anilines?
A3: The most common and effective analytical techniques are:
-
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation and quantification of halogenated anilines and their polar degradation products.[12][13][14][15][16][17] A C18 or C8 column with a UV detector is a common setup.[13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile degradation products.[11][18][19][20] Derivatization may sometimes be necessary to improve the chromatographic properties of the analytes.[11][18]
-
Spectroscopic Methods: UV-Vis spectroscopy can be used to monitor the overall decrease in the concentration of the parent compound, while FTIR and NMR can help in the structural elucidation of intermediate products.[21]
Troubleshooting Guides
Microbial Degradation Experiments
| Problem | Possible Causes | Solutions |
| No or slow microbial growth | Toxicity of the halogenated aniline at the initial concentration. | Start with a lower concentration of the aniline and gradually increase it as the culture adapts.[8] |
| Sub-optimal pH or temperature. | Optimize the pH and temperature of the growth medium to match the requirements of the specific microbial strain.[22] | |
| Lack of essential nutrients in the medium. | Ensure the growth medium contains all necessary macro and micronutrients. Consider adding a co-substrate if the aniline is being used as a co-metabolite.[23] | |
| Insufficient aeration (for aerobic degradation). | Increase the shaking speed of the incubator or supply filtered air to the culture.[7] | |
| Incomplete degradation of the aniline | Inhibition by intermediate products. | Identify the accumulating intermediates and test their toxicity on the microbial culture. If an intermediate is inhibitory, consider using a microbial consortium with complementary degradation capabilities. |
| The microbial strain lacks the necessary enzymes for complete mineralization. | Use a microbial consortium or a genetically engineered microorganism with the complete degradation pathway.[24] | |
| Competition for dissolved oxygen with other metabolic processes. | Increase aeration to ensure sufficient oxygen is available for both aniline degradation and other cellular processes.[7][9] | |
| Difficulty in extracting metabolites for analysis | Metabolites are highly polar and not efficiently extracted with common organic solvents. | Use a more polar solvent or a solid-phase extraction (SPE) method suitable for polar compounds. |
| Low concentration of metabolites. | Concentrate the sample before extraction using techniques like rotary evaporation or lyophilization. |
Photochemical Degradation Experiments
| Problem | Possible Causes | Solutions |
| Low degradation efficiency | Photocatalyst deactivation. | The photocatalyst surface can be fouled by the adsorption of intermediate products.[1][4] Regenerate the catalyst by washing with a suitable solvent, heat treatment, or UV irradiation.[3][10] |
| Inefficient light source or experimental setup. | Ensure the wavelength of the light source is appropriate for activating the photocatalyst. Optimize the reactor geometry to maximize light penetration. | |
| Sub-optimal pH of the solution. | The pH can affect the surface charge of the photocatalyst and the speciation of the aniline. Determine the optimal pH for the specific photocatalyst and substrate combination. | |
| Recombination of electron-hole pairs in the photocatalyst. | Modify the photocatalyst by doping with metal or non-metal elements to enhance charge separation.[12] | |
| Inconsistent results between experiments | Variation in catalyst loading or dispersion. | Ensure the photocatalyst is uniformly dispersed in the solution. Use sonication to break up agglomerates before starting the experiment. |
| Fluctuations in light intensity. | Use a stable light source and monitor its output. If using sunlight, conduct experiments under similar weather conditions. | |
| Presence of interfering substances in the sample matrix. | Ions such as carbonates, chlorides, and sulfates can act as radical scavengers, reducing the degradation efficiency.[25] Purify the sample or account for these effects in the experimental design. |
Analytical Troubleshooting (HPLC & GC-MS)
| Problem | Possible Causes | Solutions |
| Poor peak shape or resolution in HPLC | Inappropriate mobile phase composition. | Optimize the mobile phase by adjusting the organic modifier content, pH, and buffer concentration.[14] |
| Column degradation. | Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it. | |
| Matrix effects from complex samples (e.g., wastewater). | Use a sample cleanup procedure like solid-phase extraction (SPE) to remove interfering compounds.[21] The standard addition method can also be used to compensate for matrix effects.[26][27] | |
| Low sensitivity or poor recovery in GC-MS | Analyte degradation in the injector port. | Optimize the injector temperature. For thermally labile compounds, consider using a cooler injection technique or derivatization. |
| Inefficient extraction from the sample matrix. | Optimize the extraction solvent, pH, and extraction time. For soil or sludge samples, consider accelerated solvent extraction (ASE).[20] | |
| Matrix interference. | Employ a cleanup step for the extract, such as passing it through a silica or florisil column.[28] | |
| Difficulty in identifying unknown degradation products | Low concentration of intermediates. | Concentrate the sample extract before analysis. |
| Lack of reference standards. | Use high-resolution mass spectrometry (HRMS) to obtain accurate mass data for elemental composition determination. Analyze fragmentation patterns to propose potential structures. |
Data Presentation
Table 1: Microbial Degradation of Halogenated Anilines
| Halogenated Aniline | Microorganism | Degradation Efficiency (%) | Time (days) | Key Intermediates | Reference |
| p-Chloroaniline | Pseudomonas sp. CA-1 | 76.57 | - | 4-chlorocatechol | [23] |
| 3-Chloroaniline | Comamonas testosteroni | >90 | ~3 | Catechol | [29] |
| 4-Chloroaniline | Acinetobacter baylyi GFJ2 | - | - | Aniline, 4-chlorocatechol | [6][8] |
| 3,4-Dichloroaniline | Acinetobacter baylyi GFJ2 | - | - | 4-chloroaniline | [6][8] |
Table 2: Photochemical Degradation of Halogenated Anilines
| Halogenated Aniline | Photocatalyst | Degradation Efficiency (%) | Time (min) | Key Intermediates | Reference |
| 2-Chloroaniline | Halloysite-TiO₂ | ~100 | 300 | 2-chlorophenol, p-benzoquinone | [5] |
| 2,6-Dichloroaniline | Halloysite-TiO₂ | ~100 | 300 | - | [5] |
| 4-Chloroaniline | TiO₂ | - | - | 3-hydroxy-4-chloronitrobenzene, 4-hydroxynitrobenzene, phenol, aniline | [5] |
| 2,4-Dichloroaniline | TiO₂ Degussa P25 | ~90 | 90 | - | [30] |
Experimental Protocols
Protocol 1: Microbial Degradation Assay
-
Prepare Mineral Salt Medium (MSM): Prepare a sterile MSM containing essential nutrients (e.g., K₂HPO₄, KH₂PO₄, (NH₄)₂SO₄, MgSO₄·7H₂O, and trace elements) but lacking a carbon source.
-
Inoculum Preparation: Grow the selected bacterial strain in a nutrient-rich medium (e.g., Luria-Bertani broth) overnight. Harvest the cells by centrifugation, wash with sterile saline solution, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ = 1.0).
-
Experimental Setup: In sterile flasks, add MSM and the halogenated aniline stock solution to achieve the desired final concentration. Inoculate the flasks with the prepared cell suspension. Include control flasks (e.g., without inoculum, without aniline) to account for abiotic degradation and endogenous metabolism.
-
Incubation: Incubate the flasks on a rotary shaker at the optimal temperature and shaking speed for the specific microorganism.
-
Sampling and Analysis: At regular time intervals, withdraw aliquots from each flask. Prepare the samples for analysis by centrifuging to remove bacterial cells. Analyze the supernatant for the concentration of the parent aniline and its degradation products using HPLC or GC-MS.
Protocol 2: Photocatalytic Degradation Assay
-
Catalyst Suspension Preparation: Add a specific amount of the photocatalyst (e.g., TiO₂) to a known volume of deionized water in a photoreactor. Disperse the catalyst uniformly using a magnetic stirrer or sonicator.
-
Analyte Addition: Add the stock solution of the halogenated aniline to the catalyst suspension to achieve the desired initial concentration.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the aniline and the catalyst surface.
-
Photoreaction: Turn on the light source (e.g., UV lamp) to initiate the photocatalytic reaction. Maintain constant stirring and temperature throughout the experiment.
-
Sampling and Analysis: At specific time intervals, collect samples from the reactor. Immediately filter the samples through a syringe filter (e.g., 0.22 µm) to remove the catalyst particles. Analyze the filtrate using HPLC or another suitable analytical method to determine the concentration of the remaining aniline and any formed intermediates.
Visualizations
Caption: Generalized microbial degradation pathways for halogenated anilines.
Caption: Experimental workflow for a typical photocatalytic degradation study.
Caption: A logical approach to troubleshooting degradation experiments.
References
- 1. deswater.com [deswater.com]
- 2. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. scribd.com [scribd.com]
- 5. Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites [mdpi.com]
- 6. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel inhibition mechanism of aniline on nitrification: Aniline degradation competes dissolved oxygen with nitrification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 9. researchgate.net [researchgate.net]
- 10. deswater.com [deswater.com]
- 11. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A review on the factors affecting the photocatalytic degradation of hazardous materials - MedCrave online [medcraveonline.com]
- 13. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 23. Biodegradation characteristics of p-Chloroaniline and the mechanism of co-metabolism with aniline by Pseudomonas sp. CA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Microbial degradation of halogenated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. epa.gov [epa.gov]
- 29. Genetic Diversity among 3-Chloroaniline- and Aniline-Degrading Strains of the Comamonadaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Bromo-3-chloro-2,4-difluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges with 6-Bromo-3-chloro-2,4-difluoroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities in crude this compound often originate from the synthetic route. These can include:
-
Regioisomers: Isomers with the bromine, chlorine, and fluorine atoms at different positions on the aniline ring. These are often the most challenging impurities to separate due to their similar physical properties.
-
Starting materials: Unreacted precursors from the halogenation or amination steps.
-
Byproducts of halogenation: Over- or under-halogenated aniline derivatives.[1]
-
Byproducts of reduction: If the synthesis involves the reduction of a nitro group, incomplete reduction can lead to nitroaniline impurities.
-
Degradation products: Halogenated anilines can be susceptible to degradation, especially under harsh pH or temperature conditions, leading to colored impurities.[2]
Q2: What is the expected appearance of pure this compound?
A2: Pure this compound is expected to be a solid. The color can range from white to off-white or light yellow. Significant discoloration may indicate the presence of oxidized or polymeric impurities.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for determining the purity and identifying impurities in halogenated anilines. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and can be used to quantify impurities if appropriate standards are available.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for removing impurities of different solubilities. The key is selecting an appropriate solvent system.
Issue: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Steps |
| Compound is too soluble in the chosen solvent, even at low temperatures. | Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider a co-solvent system to fine-tune solubility. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of larger, purer crystals. |
| Product was lost during filtration. | Ensure the filter paper is the correct size for the funnel and is properly sealed by wetting it with the cold recrystallization solvent before filtration. Wash the collected crystals with a minimal amount of cold solvent. |
Issue: Oiling Out Instead of Crystallization
| Possible Cause | Troubleshooting Steps |
| The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The solution is highly supersaturated. | Reheat the solution to dissolve the oil, then add a small amount of additional solvent before allowing it to cool slowly. |
| Presence of impurities that inhibit crystallization. | Attempt to remove the impurities by a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel. |
Issue: Product is Still Colored After Recrystallization
| Possible Cause | Troubleshooting Steps |
| Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use with caution as it can also adsorb the desired product, potentially reducing the yield. |
Column Chromatography
Column chromatography is essential for separating closely related impurities like regioisomers.
Issue: Poor Separation of a Regioisomeric Impurity
| Possible Cause | Troubleshooting Steps |
| Inappropriate eluent polarity. | If the compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are not moving from the baseline, gradually increase the polarity. A shallow gradient elution can significantly improve the separation of closely related isomers. |
| Incorrect stationary phase. | While silica gel is the most common stationary phase, for particularly challenging separations of halogenated isomers, other stationary phases like alumina or reverse-phase silica (C18) might provide better selectivity. |
| Column overloading. | The amount of crude material loaded onto the column is too high, exceeding the column's separation capacity. Reduce the amount of sample loaded. |
Issue: Tailing of the Product Peak
| Possible Cause | Troubleshooting Steps |
| Strong interaction between the basic aniline and the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel and improve the peak shape. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 201849-12-9 | [3] |
| Molecular Formula | C₆H₃BrClF₂N | [3] |
| Molecular Weight | 242.45 g/mol | [4] |
| Appearance | Solid | - |
| pKa | 0.15 ± 0.10 (Predicted) | - |
| LogP | 2.96 (Predicted) | [3] |
Table 2: Suggested Recrystallization Solvent Systems (Qualitative)
This table provides a starting point for solvent screening based on the general solubility of halogenated anilines. Experimental validation is required.
| Solvent/System | Polarity | Rationale |
| Heptane/Ethyl Acetate | Low to Medium | Good for compounds with moderate polarity. Start with a higher proportion of heptane and add ethyl acetate to dissolve at high temperature. |
| Ethanol/Water | High | The compound is likely soluble in hot ethanol and less soluble in cold aqueous ethanol. |
| Toluene | Low | The aromatic nature of toluene may provide good solubility at high temperatures for the aromatic aniline. |
| Isopropanol | Medium | Often a good single solvent for recrystallizing anilines. |
Table 3: Representative Gradient Elution for Column Chromatography
This is a general guideline for developing a gradient method on a silica gel column. The gradient should be optimized based on TLC analysis.
| Time (Column Volumes) | % Heptane | % Ethyl Acetate |
| 0-2 | 100 | 0 |
| 2-10 | 100 -> 90 | 0 -> 10 |
| 10-15 | 90 | 10 |
| 15-20 | 90 -> 80 | 10 -> 20 |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube and observe the solubility at elevated temperature. A good solvent will show poor solubility at room temperature and good solubility when hot.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the selected hot solvent to just dissolve the compound.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., a mixture of heptane and ethyl acetate) that gives the target compound an Rf value of approximately 0.2-0.3 and separates it from its impurities.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent and gradually increase the polarity according to the predetermined gradient.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
stability of 6-Bromo-3-chloro-2,4-difluoroaniline under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Bromo-3-chloro-2,4-difluoroaniline. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is a halogenated aniline that is generally stable under ambient, controlled laboratory conditions. However, its stability can be compromised by exposure to extreme pH, high temperatures, and strong oxidizing or reducing agents. Like other aniline derivatives, it may also be sensitive to light and air over prolonged periods.
Q2: How should I properly store this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition. For extended storage, refrigeration is advisable.
Q3: What are the potential degradation pathways for this compound?
Troubleshooting Guide
Issue 1: Unexpected Impurities in a Recently Purchased Batch
Possible Cause: Degradation during shipping or improper storage upon receipt.
Troubleshooting Steps:
-
Verify Storage Conditions: Immediately upon receipt, ensure the compound was shipped under appropriate conditions (e.g., with cold packs if necessary) and transfer it to the recommended storage conditions in your facility.
-
Analytical Characterization: Perform analytical tests such as HPLC, GC-MS, or NMR to confirm the purity of the compound and identify any potential impurities.
-
Contact Supplier: If significant impurities are detected, contact the supplier with your analytical data to request a certificate of analysis for the specific batch or a replacement.
Issue 2: Reaction Yield is Lower Than Expected
Possible Cause: The compound may have degraded prior to or during the reaction, or it may be reacting with incompatible reagents.
Troubleshooting Steps:
-
Assess Reagent Compatibility: Halogenated anilines can be incompatible with strong acids, strong bases, and strong oxidizing agents.[2] Review your reaction scheme to ensure all reagents are compatible.
-
Purity Check: Analyze a sample of the starting material to rule out degradation as the cause of the low yield.
-
Inert Atmosphere: Aniline compounds can be sensitive to air.[2] If not already doing so, run the reaction under an inert atmosphere (nitrogen or argon).
-
Temperature Control: Excessive heat can lead to degradation.[2] Ensure the reaction temperature is carefully controlled.
Issue 3: Discoloration of the Compound Over Time
Possible Cause: Oxidation or photodecomposition.
Troubleshooting Steps:
-
Minimize Light and Air Exposure: Store the compound in an amber vial to protect it from light. Purge the vial with an inert gas before sealing to minimize contact with air.
-
Purity Assessment: A change in color often indicates the formation of impurities. Re-analyze the compound to assess its purity before use.
-
Consider Repurification: If the purity has significantly decreased, consider repurifying the compound using an appropriate technique such as recrystallization or column chromatography.
Stability Summary
The following table summarizes the expected stability of this compound under various conditions, based on the general behavior of similar halogenated anilines.
| Condition | Expected Stability | Recommended Precautions |
| Temperature | Stable at ambient temperatures for short periods. May degrade at elevated temperatures. | Store in a cool environment. Avoid excessive heat during experiments. |
| pH | Potentially unstable under strongly acidic or basic conditions. | Buffer solutions to a neutral pH if possible. Avoid contact with strong acids and bases. |
| Light | May be susceptible to photodegradation over time. | Store in a light-protected container (e.g., amber vial). |
| Air/Oxygen | Can be sensitive to atmospheric oxidation.[1] | Store under an inert atmosphere (e.g., nitrogen or argon). |
| Oxidizing Agents | Likely to be incompatible and may lead to degradation. | Avoid contact with strong oxidizing agents. |
| Reducing Agents | May be reactive, leading to dehalogenation or other reductions. | Avoid contact with strong reducing agents unless part of a planned reaction. |
Experimental Protocols
The following are general protocols for assessing the stability of this compound. These should be adapted based on specific experimental needs and available analytical instrumentation.
Protocol 1: Thermal Stability Assessment
-
Sample Preparation: Weigh 5-10 mg of this compound into several vials.
-
Initial Analysis: Analyze one vial at time zero (T=0) using a suitable method (e.g., HPLC, GC) to determine the initial purity.
-
Incubation: Place the remaining vials in ovens set at various elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours), remove one vial from each temperature and allow it to cool to room temperature.
-
Purity Determination: Analyze the sample from each vial to determine the purity and identify any degradation products.
-
Data Analysis: Plot the percentage of the parent compound remaining against time for each temperature to determine the degradation rate.
Protocol 2: pH Stability Assessment
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Incubation: Add a small aliquot of the stock solution to each buffer solution to a final concentration suitable for analysis. Incubate the solutions at a constant temperature.
-
Time-Point Analysis: At regular intervals, take an aliquot from each pH solution and analyze it by HPLC or a similar technique.
-
Data Analysis: Determine the concentration of the compound at each time point for each pH. Plot the concentration versus time to evaluate the stability at different pH levels.
Visualizations
Caption: A flowchart for troubleshooting potential instability issues with this compound.
Caption: A general workflow for conducting forced degradation studies to assess the stability of the compound.
References
Navigating Exothermic Reactions with 6-Bromo-3-chloro-2,4-difluoroaniline: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions involving 6-Bromo-3-chloro-2,4-difluoroaniline. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental procedures. Adherence to rigorous safety protocols is paramount when working with this and other halogenated anilines due to their potential for energetic reactions.
General Safety and Handling
Proper handling and storage of this compound are the first line of defense in preventing uncontrolled exothermic events.
| Property | Data |
| Molecular Formula | C₆H₃BrClF₂N |
| Molecular Weight | 242.45 g/mol |
| Appearance | Typically a crystalline solid |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases |
| Hazardous Decomposition | Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen halides. |
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic hazards associated with this compound?
Q2: I am planning a reaction involving the diazotization of this compound. What are the critical safety precautions?
A2: Diazotization reactions are highly exothermic and can produce unstable, potentially explosive diazonium salts. Strict temperature control is crucial. It is imperative to maintain the reaction temperature at 0-5 °C throughout the addition of the diazotizing agent (e.g., sodium nitrite in the presence of a strong acid). Continuous monitoring of the reaction temperature with a calibrated thermometer is essential. A cooling bath (e.g., ice-salt or a cryocooler) with sufficient capacity to absorb the heat of reaction is mandatory. Slow, controlled addition of reagents is critical to prevent a rapid temperature increase.
Q3: My reaction is showing an unexpected and rapid temperature increase. What should I do?
A3: An unexpected temperature rise is a sign of a potential runaway reaction. Immediate action is required:
-
Stop all reagent addition immediately.
-
Enhance cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and salt.
-
If the temperature continues to rise uncontrollably, and it is safe to do so, add a pre-prepared quenching agent. The choice of quenching agent will depend on the specific reaction chemistry. For many reactions involving anilines, a pre-chilled, weak acid or a reducing agent may be appropriate, but this must be determined during the experimental design phase.
-
Alert personnel in the immediate vicinity and be prepared to evacuate.
-
If the reaction is under an inert atmosphere, ensure the venting system is functioning correctly to prevent pressure buildup.
Q4: How can I prevent localized hotspots in my reaction mixture?
A4: Localized hotspots can initiate a runaway reaction. To prevent them:
-
Ensure efficient stirring: Use an appropriately sized stir bar or overhead stirrer to ensure the reaction mixture is homogeneous and heat is distributed evenly.
-
Slow reagent addition: Add reagents dropwise or in small portions to allow for the dissipation of heat.
-
Use an appropriate solvent: A solvent with a good heat capacity can help to absorb the heat generated during the reaction.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid, Uncontrolled Temperature Spike | Runaway reaction due to too rapid addition of reagents, inadequate cooling, or incorrect stoichiometry. | 1. Immediately cease addition of all reagents. 2. Maximize cooling to the reactor. 3. If the reaction continues to accelerate, and a safe quenching procedure has been predetermined, execute the quench. 4. Alert others and prepare for emergency shutdown. |
| Formation of Tar-like Substances | Oxidation of the aniline starting material or product.[1] | 1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. 2. Use purified, colorless starting materials. 3. Consider protecting the amino group via acetylation to reduce its susceptibility to oxidation.[1] |
| Reaction Fails to Initiate | Low reaction temperature; inactive catalyst (if applicable); incorrect pH. | 1. Gradually and cautiously increase the temperature while monitoring for any signs of an exotherm. 2. If using a catalyst, ensure it is fresh and active. 3. Check the pH of the reaction mixture, as some reactions are pH-sensitive. |
| Unexpected Color Change | Formation of side products or impurities. | 1. Analyze a small aliquot of the reaction mixture by TLC, LC-MS, or GC-MS to identify the unexpected species. 2. Review the reaction conditions to identify potential sources of side reactions. |
Experimental Protocols & Workflows
General Protocol for Managing a Potentially Exothermic Reaction
This workflow outlines the key stages for safely conducting a reaction with this compound where an exotherm is anticipated.
References
Technical Support Center: Workup Procedures for 6-Bromo-3-chloro-2,4-difluoroaniline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-3-chloro-2,4-difluoroaniline. The focus is on common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, offering insights into reaction workup and purification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound in a question-and-answer format.
Suzuki-Miyaura Coupling Reactions
Question 1: I am observing a low yield in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes and how can I improve it?
Answer: Low yields in Suzuki-Miyaura couplings with polyhalogenated anilines can stem from several factors. The reactivity of aryl halides in palladium-catalyzed reactions generally follows the order I > Br > Cl. For this compound, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective coupling at the C6 position.
Possible Causes and Solutions:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal Base: The choice and quality of the base are critical. Anhydrous bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Ensure the base is finely powdered and dry. For sterically hindered substrates, stronger bases like potassium phosphate (K₃PO₄) may be beneficial.
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-rich and sterically hindered aryl halides, bulky electron-rich phosphine ligands such as SPhos or XPhos can improve yields.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. An optimal temperature, typically between 80-110 °C, should be determined empirically.
Question 2: I am observing significant amounts of homocoupling of my boronic acid reagent as a byproduct. How can I minimize this?
Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often exacerbated by the presence of oxygen.
Strategies to Minimize Homocoupling:
-
Strict Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by thoroughly degassing solvents and using proper inert atmosphere techniques (e.g., Schlenk line or glovebox).
-
Controlled Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can sometimes reduce the instantaneous concentration and suppress homocoupling.
-
Purity of Reagents: Ensure the boronic acid is pure, as impurities can sometimes promote side reactions.
Question 3: My main byproduct is the dehalogenated starting material (3-chloro-2,4-difluoroaniline). What causes this and how can it be prevented?
Answer: Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions where the halogen is replaced by a hydrogen atom.
Causes and Prevention of Dehalogenation:
-
Source of Hydride: The hydride source can be trace water, the solvent, or the amine itself. Using anhydrous solvents and reagents can help.
-
Reaction Conditions: Prolonged reaction times at high temperatures can promote dehalogenation. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
-
Ligand and Base Combination: Certain ligand and base combinations can favor the reductive dehalogenation pathway. Screening different ligands and bases may be necessary.
Buchwald-Hartwig Amination Reactions
Question 1: My Buchwald-Hartwig amination of this compound is sluggish or incomplete. How can I drive it to completion?
Answer: The Buchwald-Hartwig amination of aryl chlorides is generally more challenging than that of aryl bromides due to the stronger C-Cl bond. However, selective amination at the C-Br position should be favorable.
Tips for Improving Reaction Efficiency:
-
Catalyst System: Use a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos). These ligands are known to promote the challenging oxidative addition of aryl chlorides and improve the overall catalytic activity.
-
Strong Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and effective.
-
Solvent: Anhydrous, non-protic polar solvents like dioxane or toluene are generally preferred.
-
Temperature: These reactions often require elevated temperatures, typically in the range of 100-120 °C.
Question 2: I am seeing byproducts from the reaction at the C-Cl position. How can I improve the selectivity for the C-Br position?
Answer: While the C-Br bond is more reactive, competitive reaction at the C-Cl position can occur under harsh conditions.
Enhancing Selectivity:
-
Milder Conditions: Try running the reaction at a lower temperature for a longer period.
-
Ligand Tuning: Some ligands may offer better selectivity. A screening of different biarylphosphine ligands could be beneficial.
-
Controlled Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.1-1.2 equivalents) can help drive the reaction at the more reactive C-Br site to completion before significant reaction at the C-Cl site occurs.
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a Suzuki-Miyaura reaction of this compound?
A1: A typical aqueous workup involves:
-
Cooling the reaction mixture to room temperature.
-
Diluting with an organic solvent like ethyl acetate.
-
Washing with water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the inorganic base and boron-containing byproducts.
-
Washing with brine to remove residual water.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtering and concentrating the organic layer under reduced pressure.
-
The crude product is then purified, typically by column chromatography.
Q2: How can I effectively remove palladium residues from my final product?
A2: Palladium residues can often be removed by:
-
Filtration through Celite® or Silica Gel: Passing a solution of the crude product through a short plug of silica gel or Celite® can adsorb a significant portion of the palladium catalyst.
-
Aqueous Washes with Thiol-Containing Reagents: Washing the organic layer with an aqueous solution of a reagent like sodium thiosulfate may help to sequester palladium.
-
Specialized Scavengers: Commercially available palladium scavengers can be used for challenging cases.
Q3: What is a standard workup for a Buchwald-Hartwig amination?
A3: The workup is similar to the Suzuki-Miyaura reaction:
-
After cooling, the reaction mixture is typically filtered through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
The filtrate is then concentrated.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated.
-
Purification is usually achieved by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions based on analogous polyhalogenated systems. These should be considered as starting points for optimization.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C-Br Position
| Parameter | Condition | Rationale |
| Substrate | This compound | Polyhalogenated aniline |
| Coupling Partner | Arylboronic acid (1.2 equiv.) | Standard Suzuki partner |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Commonly used and effective for many substrates |
| Base | Na₂CO₃ or K₃PO₄ (2 equiv.) | Choice depends on substrate reactivity |
| Solvent | 1,4-Dioxane/Water (4:1) | Common solvent system for Suzuki couplings |
| Temperature | 80-90 °C | Balances reaction rate and catalyst stability |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst oxidation and side reactions |
| Typical Yield | 60-90% (highly dependent on boronic acid) | Based on similar systems |
Table 2: Representative Conditions for Selective Buchwald-Hartwig Amination at the C-Br Position
| Parameter | Condition | Rationale |
| Substrate | This compound | Polyhalogenated aniline |
| Coupling Partner | Primary or secondary amine (1.2 equiv.) | Amine nucleophile |
| Catalyst | Pd₂(dba)₃ (2 mol%) | Common Pd(0) source |
| Ligand | XPhos (4 mol%) | Bulky, electron-rich ligand for challenging substrates |
| Base | NaOtBu (1.4 equiv.) | Strong, non-nucleophilic base |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvent |
| Temperature | 100-110 °C | Often required for amination of aryl halides |
| Atmosphere | Inert (Nitrogen or Argon) | Essential for catalyst stability |
| Typical Yield | 50-85% (highly dependent on amine) | Based on similar systems |
Experimental Protocols
The following are detailed, generalized methodologies for conducting Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.) and degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Selective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., XPhos, 0.04 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk flask with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS until completion.
-
Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.
Technical Support Center: Synthesis of 6-Bromo-3-chloro-2,4-difluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic routes to 6-Bromo-3-chloro-2,4-difluoroaniline. The information is intended for researchers, scientists, and professionals in drug development.
Alternative Synthetic Routes: An Overview
Two plausible synthetic routes for this compound are outlined below. These routes are based on established chemical principles and analogous reactions reported in the literature for similar halogenated anilines.
Route A: Stepwise Halogenation of 2,4-Difluoroaniline
This route begins with the commercially available 2,4-difluoroaniline and introduces the chlorine and bromine substituents in a stepwise manner. Protection of the amine group is crucial to control the regioselectivity of the halogenation steps.
Route B: From a Polysubstituted Nitrobenzene
This approach starts with a more complex, commercially available nitrobenzene derivative and involves reduction of the nitro group as a final step. This can be an efficient route if the starting material is readily accessible.
Quantitative Data Summary
The following table summarizes the hypothetical, yet realistic, quantitative data for the two proposed synthetic routes for ease of comparison.
| Parameter | Route A: From 2,4-Difluoroaniline | Route B: From 3-Bromo-5-chloro-2,4-difluoronitrobenzene |
| Starting Material | 2,4-Difluoroaniline | 3-Bromo-5-chloro-2,4-difluoronitrobenzene |
| Number of Steps | 4 | 1 |
| Overall Yield (approx.) | 50-60% | 85-95% |
| Purity (after purification) | >98% | >98% |
| Key Reagents | Acetic anhydride, N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), HCl | Iron powder, Ammonium chloride or Hydrogen gas, Pd/C |
| Solvents | Acetic acid, Dichloromethane, Ethanol | Ethanol, Water |
| Key Advantages | Readily available starting material, well-established reactions. | High-yielding final step, shorter route. |
| Key Disadvantages | Longer route, requires protection/deprotection steps. | Starting material may be less common and more expensive. |
Experimental Protocols
Route A: Stepwise Halogenation of 2,4-Difluoroaniline
Step 1: Acetylation of 2,4-Difluoroaniline
-
In a round-bottom flask, dissolve 2,4-difluoroaniline in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add acetic anhydride with stirring.
-
After the addition, add a solution of sodium acetate in water.
-
Continue stirring in the ice bath to allow for the precipitation of N-(2,4-difluorophenyl)acetamide.
-
Collect the product by vacuum filtration and wash with cold water.
Step 2: Chlorination of N-(2,4-difluorophenyl)acetamide
-
Dissolve the dried N-(2,4-difluorophenyl)acetamide in a suitable solvent like dichloromethane.
-
Add N-Chlorosuccinimide (NCS) portion-wise at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-(3-chloro-2,4-difluorophenyl)acetamide.
Step 3: Bromination of N-(3-chloro-2,4-difluorophenyl)acetamide
-
Dissolve the product from the previous step in a suitable solvent.
-
Add N-Bromosuccinimide (NBS) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction mixture as in the chlorination step to yield N-(6-bromo-3-chloro-2,4-difluorophenyl)acetamide.
Step 4: Hydrolysis of N-(6-bromo-3-chloro-2,4-difluorophenyl)acetamide
-
Reflux the N-(6-bromo-3-chloro-2,4-difluorophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
After the reaction is complete (monitored by TLC), cool the mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the aniline.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent to obtain crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Route B: Reduction of 3-Bromo-5-chloro-2,4-difluoronitrobenzene
-
In a round-bottom flask, suspend 3-bromo-5-chloro-2,4-difluoronitrobenzene in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the nitro compound is consumed.
-
Once complete, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate to remove the ethanol.
-
Extract the aqueous residue with an organic solvent.
-
Dry the combined organic extracts and remove the solvent to yield the crude product.
-
Purify by column chromatography or recrystallization.
Troubleshooting Guides and FAQs
Route A: Stepwise Halogenation of 2,4-Difluoroaniline
Q1: The acetylation of 2,4-difluoroaniline is incomplete. What could be the issue?
A1: Incomplete acetylation can be due to insufficient acetic anhydride or reaction time. Ensure at least a stoichiometric amount of acetic anhydride is used. Also, ensure the reaction is sufficiently cooled before the addition of sodium acetate to promote precipitation.
Q2: During chlorination, I am observing the formation of multiple chlorinated products. How can I improve regioselectivity?
A2: The formation of multiple products suggests that the directing effect of the acetamido group is not providing complete control, or the reaction is too vigorous.
-
Troubleshooting:
-
Ensure the amino group is fully protected; any free aniline will lead to different isomers.
-
Add the chlorinating agent (NCS) portion-wise and maintain a consistent temperature.
-
Under strongly acidic conditions, the amino group can become protonated, leading to meta-substitution. Ensure the reaction is not overly acidic.[1]
-
Q3: The bromination step is sluggish. What can I do?
A3: A sluggish bromination could be due to the deactivating effect of the existing substituents.
-
Troubleshooting:
-
Slightly warming the reaction mixture may increase the reaction rate, but monitor for side products.
-
Ensure the purity of the starting material from the chlorination step.
-
Q4: The final hydrolysis step results in a low yield. Why?
A4: Low yields during hydrolysis can result from incomplete reaction or degradation of the product.
-
Troubleshooting:
-
Ensure the hydrolysis is complete by monitoring with TLC.
-
Avoid excessively high temperatures or prolonged reaction times which could lead to decomposition.
-
During neutralization, add the base slowly and with cooling to avoid side reactions.
-
Route B: Reduction of 3-Bromo-5-chloro-2,4-difluoronitrobenzene
Q1: The reduction of the nitro group is not going to completion. What are the possible reasons?
A1: Incomplete reduction is a common issue in catalytic hydrogenation or metal-acid reductions.
-
Troubleshooting (for Fe/NH4Cl reduction):
-
Ensure the iron powder is activated (e.g., by washing with dilute acid).
-
Use a sufficient excess of iron powder.
-
Ensure vigorous stirring to maintain good contact between reactants.
-
-
Troubleshooting (for catalytic hydrogenation):
-
The catalyst (e.g., Pd/C) may be poisoned. Ensure the starting material and solvent are free of catalyst poisons like sulfur compounds.
-
Ensure adequate hydrogen pressure and efficient stirring.
-
Q2: I am observing dehalogenation as a side reaction. How can I prevent this?
A2: Dehalogenation, particularly of bromine, can occur during reduction.
-
Troubleshooting:
-
If using catalytic hydrogenation, a less active catalyst or milder conditions (lower temperature and pressure) may be required.
-
The iron/ammonium chloride method is often less prone to dehalogenation than catalytic hydrogenation for bromo-chloro compounds.
-
Q3: The workup is difficult, and I am getting a messy product. Any tips?
A3: The iron sludge from the reaction can complicate the workup.
-
Troubleshooting:
-
Filtering the reaction mixture while it is still hot is crucial to prevent the product from co-precipitating with the iron salts.
-
Using a filter aid like celite will help in achieving a cleaner filtration.
-
Thorough extraction from the aqueous layer is important to maximize yield.
-
Visualizations
Caption: Troubleshooting workflow for alternative synthetic routes.
References
Validation & Comparative
Characterization of 6-Bromo-3-chloro-2,4-difluoroaniline: A Comparative Spectroscopic Analysis
A detailed guide for researchers, scientists, and drug development professionals on the characterization of 6-Bromo-3-chloro-2,4-difluoroaniline using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide provides a comparative analysis with structurally similar alternatives, supported by experimental and predicted data, and detailed methodologies.
This technical guide offers a comprehensive overview of the analytical characterization of this compound, a halogenated aniline of interest in pharmaceutical and chemical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages predicted data alongside experimental data for commercially available, structurally related alternatives to provide a robust comparative framework. The alternatives chosen for comparison are 4-Bromo-2,6-difluoroaniline and 3-Chloro-4-fluoroaniline, which share key structural motifs.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry data for this compound and its selected alternatives.
Table 1: ¹H NMR Spectral Data (Predicted and Experimental)
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | H-5 | ~7.5 | - | d | 1H |
| NH₂ | ~4.5 | - | br s | 2H | |
| 4-Bromo-2,6-difluoroaniline | H-3, H-5 | - | 7.23 | m | 2H |
| NH₂ | - | 4.15 | br s | 2H | |
| 3-Chloro-4-fluoroaniline | H-2 | ~7.0 - 7.2 | 6.91 | dd | 1H |
| H-5 | ~6.9 - 7.1 | 6.64 | ddd | 1H | |
| H-6 | ~6.6 - 6.8 | 6.83 | t | 1H | |
| NH₂ | ~3.7 | 3.7 | br s | 2H |
Predicted data for this compound was estimated based on structure-activity relationships. Experimental data for alternatives are sourced from publicly available databases.
Table 2: ¹³C NMR Spectral Data (Predicted and Experimental)
| Compound | Predicted Chemical Shifts (δ, ppm) | Experimental Chemical Shifts (δ, ppm) |
| This compound | C1: ~135 (d), C2: ~148 (dd), C3: ~120 (d), C4: ~150 (dd), C5: ~125 (d), C6: ~110 (d) | - |
| 4-Bromo-2,6-difluoroaniline | - | 157.9 (dd), 125.0 (t), 113.8 (t), 109.1 (t) |
| 3-Chloro-4-fluoroaniline | - | C-1: 142.3 (d), C-2: 117.0 (d), C-3: 120.3 (d), C-4: 153.2 (d), C-5: 116.3 (d), C-6: 115.8 (d) |
Predicted data for this compound was estimated based on structure-activity relationships. Experimental data for alternatives are sourced from publicly available databases.
Table 3: ¹⁹F NMR Spectral Data (Predicted)
| Compound | Predicted Chemical Shifts (δ, ppm) |
| This compound | F-2: ~ -130 to -140, F-4: ~ -120 to -130 |
| 4-Bromo-2,6-difluoroaniline | F-2, F-6: ~ -110 to -120 |
| 3-Chloro-4-fluoroaniline | F-4: ~ -125 to -135 |
Predicted data is based on computational models and typical chemical shift ranges for fluorinated aromatic compounds.
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 241/243/245 | Predicted: [M-Br]⁺, [M-Cl]⁺, [M-HCN]⁺ |
| 4-Bromo-2,6-difluoroaniline | 207/209 | 128, 101, 75 |
| 3-Chloro-4-fluoroaniline | 145/147 | 110, 83 |
The presence of bromine and chlorine isotopes results in characteristic isotopic patterns for the molecular ions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of halogenated anilines is as follows:
-
Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.
-
The choice of solvent is critical and can influence the chemical shifts, particularly of the amine protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 5 seconds to ensure full relaxation of protons.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Spectral Width: 0-200 ppm.
-
-
Instrument Parameters (¹⁹F NMR):
-
Spectrometer: Operating at the appropriate frequency for ¹⁹F (e.g., 376 MHz on a 400 MHz instrument).
-
Pulse Sequence: Standard single-pulse experiment, often with proton decoupling.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 64 to 256.
-
Spectral Width: A wide spectral width is recommended initially (e.g., -50 to -200 ppm) due to the large chemical shift range of fluorine.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase correction and baseline correction.
-
Calibrate the chemical shift axis using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Caption: Experimental workflow for NMR analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
A typical GC-MS protocol for the analysis of halogenated anilines is as follows:
-
Sample Preparation:
-
Prepare a stock solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).
-
-
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Extract the mass spectrum for the identified peak.
-
Analyze the mass spectrum for the molecular ion peak and characteristic isotopic patterns.
-
Propose fragmentation pathways based on the observed fragment ions.
-
Caption: Experimental workflow for GC-MS analysis.
Conclusion
A Comparative Guide to the Reactivity of Polyhalogenated Anilines
For Researchers, Scientists, and Drug Development Professionals
Polyhalogenated anilines are a critical class of building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their reactivity is profoundly influenced by the number, type, and position of halogen substituents on the aniline ring. This guide provides a comprehensive comparison of the reactivity of different polyhalogenated anilines in key chemical transformations, supported by experimental data and detailed protocols to aid in reaction design and optimization.
Factors Influencing Reactivity
The reactivity of polyhalogenated anilines is primarily governed by a combination of electronic and steric effects.
-
Electronic Effects: Halogens are electron-withdrawing groups that decrease the electron density on the aromatic ring and the basicity of the amino group through their inductive effect (-I). This deactivation of the ring can hinder electrophilic aromatic substitution. Conversely, the lone pair of electrons on the nitrogen atom is a strong activating group, directing electrophiles to the ortho and para positions. The interplay between these opposing effects dictates the overall reactivity. The pKa of the anilinium ion is a good indicator of the nucleophilicity of the aniline, with a lower pKa indicating reduced basicity and nucleophilicity.
-
Steric Effects: Halogen atoms, particularly in the ortho positions to the amino group, can sterically hinder the approach of reagents to both the amino group and adjacent ring carbons. This steric hindrance can significantly impact reaction rates and regioselectivity.
-
Carbon-Halogen Bond Strength: In palladium-catalyzed cross-coupling reactions, the carbon-halogen (C-X) bond strength is a crucial factor. The bond dissociation energies follow the trend C-F > C-Cl > C-Br > C-I. Consequently, the reactivity in oxidative addition, often the rate-determining step, follows the reverse order: C-I > C-Br > C-Cl > C-F. This differential reactivity allows for selective cross-coupling reactions in polyhalogenated systems.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of polyhalogenated anilines. The following sections compare the reactivity of these substrates in three major cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of polyhalogenated anilines in this reaction is highly dependent on the nature and position of the halogen atoms. Generally, chloroanilines are less reactive than their bromo and iodo counterparts, requiring more forcing conditions, such as higher temperatures and more active catalyst systems.
Table 1: Illustrative Comparison of Suzuki-Miyaura Coupling of Chloroanilines
| Entry | Chloroaniline | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dichloroaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~75 |
| 2 | 2,4,6-Trichloroaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 24 | ~50 |
Note: The data in this table is representative and compiled from various sources. Actual yields may vary depending on the specific reaction conditions and substrates.
As indicated in Table 1, increasing the number of chlorine atoms can lead to a decrease in reactivity, likely due to increased steric hindrance and electronic deactivation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity of polyhalogenated anilines as coupling partners is influenced by the electronic nature of the ring. The electron-withdrawing halogens can facilitate the reductive elimination step of the catalytic cycle. However, the decreased nucleophilicity of the amino group in polyhalogenated anilines can make them challenging substrates when they are used as the amine component.
Table 2: Representative Buchwald-Hartwig Amination of Dichloroanilines
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 3,4-Dichloroaniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 12 | >90 |
| 2 | Chlorobenzene | 3,4-Dichloroaniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 120 | 24 | ~80 |
Note: The data in this table is representative and compiled from various sources. Actual yields may vary depending on the specific reaction conditions and substrates.
Modern catalyst systems with bulky, electron-rich phosphine ligands have enabled the efficient coupling of even challenging chloroaniline substrates.[1]
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between an aryl halide and a terminal alkyne.[2] Similar to other palladium-catalyzed reactions, the reactivity of polyhalogenated anilines follows the trend I > Br > Cl. Chloroanilines generally require more forcing conditions to achieve good yields. Site-selectivity can often be achieved in polyhalogenated systems by tuning the reaction conditions to favor coupling at the more reactive halogen.[3]
Table 3: Regioselective Sonogashira Coupling of a Dichloro-substituted Aryl Substrate
| Entry | Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Product |
| 1 | Dichloro-aryl substrate | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | Mono-alkynylated at the more electrophilic site |
Note: This table illustrates the principle of regioselectivity. Specific yields and conditions depend on the exact substrate.
Nucleophilic Aromatic Substitution (SNAr)
The reactivity of polyhalogenated anilines in nucleophilic aromatic substitution (SNAr) is enhanced by the presence of multiple electron-withdrawing halogen atoms. These substituents stabilize the negatively charged Meisenheimer intermediate formed during the reaction. The order of leaving group ability in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the trend observed in palladium-catalyzed couplings.
Table 4: pKa Values of Selected Chlorinated Anilines
| Compound | pKa |
| 4-Chloroaniline | 3.88[4] |
| 2,4-Dichloroaniline | 2.05[4] |
| 2,6-Dichloroaniline | -0.31[4] |
| 2,4,6-Trichloroaniline | 0.07 (for the conjugate acid)[5] |
A lower pKa value corresponds to a less basic and generally less nucleophilic aniline. The significant decrease in pKa with increasing chlorination highlights the strong electron-withdrawing effect of the chlorine atoms.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Dichloroaniline
Materials:
-
Dichloroaniline (e.g., 2,4-dichloroaniline) (1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a round-bottom flask, add the dichloroaniline, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination of a Dichloroaniline
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 mmol)
-
Dichloroaniline (e.g., 3,4-dichloroaniline) (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
Ligand (e.g., XPhos) (0.03 mmol, 3 mol%)
-
Base (e.g., NaOtBu) (1.4 mmol)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, dichloroaniline, palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 100-120 °C) for the specified time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
General Procedure for Sonogashira Coupling of a Dichloroaniline
Materials:
-
Dichloroaniline (e.g., 2,4-dichloroaniline) (1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Base (e.g., triethylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the dichloroaniline, palladium catalyst, and copper(I) iodide.
-
Add the solvent and the base.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture and partition between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion
The reactivity of polyhalogenated anilines is a nuanced interplay of electronic and steric factors. In palladium-catalyzed cross-coupling reactions, the C-X bond strength dictates the general reactivity trend of I > Br > Cl, allowing for selective functionalization. Increasing the degree of halogenation generally decreases reactivity in these transformations. In contrast, for nucleophilic aromatic substitution, a higher degree of halogenation enhances reactivity by stabilizing the reaction intermediate. A thorough understanding of these principles, combined with the appropriate choice of catalyst system and reaction conditions, is essential for the successful synthesis of complex molecules derived from polyhalogenated anilines. The provided protocols serve as a starting point for the development of optimized synthetic routes.
References
biological activity screening of 6-Bromo-3-chloro-2,4-difluoroaniline derivatives
A guide for researchers, scientists, and drug development professionals on the biological activities of halogenated anilines, with a comparative look at derivatives structurally related to 6-Bromo-3-chloro-2,4-difluoroaniline.
Due to a lack of specific studies on the biological activity of this compound derivatives, this guide provides a comparative analysis of structurally similar halogenated anilines. The data presented here is intended to offer insights into the potential biological activities of this class of compounds. Halogenation has been shown to enhance the antimicrobial potency of aniline derivatives.[1]
Antimicrobial and Antibiofilm Activity
Halogenated aniline derivatives have demonstrated notable antimicrobial and antibiofilm activities against a range of pathogens. The substitution pattern and the nature of the halogen atoms significantly influence the biological activity.
Comparative Antimicrobial Activity of Halogenated Anilines
The following table summarizes the Minimum Inhibitory Concentration (MIC) and biofilm inhibition data for various halogenated aniline derivatives against different microbial strains.
| Compound | Test Organism | MIC (µg/mL) | Biofilm Inhibition IC50 (µg/mL) | Reference |
| 4-Bromo-3-chloroaniline (4B3CA) | Uropathogenic Escherichia coli (UPEC) | 200 | 10 | [1] |
| 3,5-Dibromoaniline (3,5-DBA) | Uropathogenic Escherichia coli (UPEC) | 100 | 10 | [1] |
| 4-Bromo-3-chloroaniline | Vibrio parahaemolyticus & V. harveyi | 125 | Not Reported | [2] |
| 3-Bromo-4-chloroaniline | Vibrio parahaemolyticus & V. harveyi | 175 | Not Reported | [2] |
| 3,5-Dibromoaniline | Vibrio parahaemolyticus & V. harveyi | 100 | Not Reported | [2] |
| 3,5-Difluoro-4-iodoaniline | Vibrio parahaemolyticus & V. harveyi | 150 | Not Reported | [2] |
| 3-Chloro-4-iodoaniline | Vibrio parahaemolyticus & V. harveyi | 125 | Not Reported | [2] |
| Difluoro aniline derivative (unspecified) | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 | Not Reported | [3] |
| Dichloro substituted aniline derivative (unspecified) | S. aureus strains | 0.78–1.56 | Not Reported | [3] |
Anticancer Activity
Certain aniline derivatives have been investigated for their cytotoxic effects on various cancer cell lines. The mechanism of action can be complex, sometimes involving the induction of apoptosis or the inhibition of specific kinases. For instance, some aniline mustard anticancer agents have been found to target Complex I of the electron transport chain, leading to oxidative stress and cell death.[4] A novel aniline derivative from Peganum harmala L. was shown to promote apoptosis in non-small cell lung cancer cells by activating PI3K/AKT/mTOR-mediated autophagy.[5]
Comparative Cytotoxicity of Aniline Derivatives
The table below presents the half-maximal inhibitory concentration (IC50) values for selected aniline derivatives against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Phenylthiazole derivative with p-nitro group (4c) | SKNMC (neuroblastoma) | 10.8 ± 0.08 | [6] |
| Phenylthiazole derivative with m-chloro group (4d) | Hep-G2 (liver carcinoma) | 11.6 ± 0.12 | [6] |
| 2-substituted aniline pyrimidine derivative (18c) | Mer kinase (in vitro) | 0.0185 ± 0.0023 | [7] |
| 2-substituted aniline pyrimidine derivative (18c) | c-Met kinase (in vitro) | 0.0336 ± 0.0043 | [7] |
| Pegaharoline A (PA) | A549 (non-small cell lung cancer) | 2.39 ± 0.27 | [5] |
| Pegaharoline A (PA) | PC9 (non-small cell lung cancer) | 3.60 ± 0.41 | [5] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the compounds is typically determined using the broth microdilution method. In this assay, serial dilutions of the test compounds are prepared in a 96-well microtiter plate with a suitable broth medium. A standardized suspension of the test microorganism is then added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Biofilm Inhibition Assay
The effect of the compounds on biofilm formation can be quantified using a crystal violet staining method. Bacterial cultures are grown in 96-well plates in the presence of various concentrations of the test compounds. After an incubation period that allows for biofilm formation, the planktonic cells are removed, and the wells are washed. The adherent biofilm is then stained with crystal violet. The stain is subsequently solubilized, and the absorbance is measured using a microplate reader. The IC50 value, the concentration that inhibits 50% of biofilm formation, is then calculated.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductase can convert the MTT into a purple formazan product. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined.
Visualizations
General Workflow for Biological Activity Screening
Caption: A generalized workflow for the screening of chemical compounds for biological activity.
Hypothetical Signaling Pathway Targeted by Anticancer Anilines
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer drugs.
References
- 1. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Genetics Analysis of an Aniline Mustard Anticancer Agent Reveals Complex I of the Electron Transport Chain as a Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 6-Bromo-3-chloro-2,4-difluoroaniline and Related Halogenated Anilines: A Crystallographic Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the physicochemical properties of 6-Bromo-3-chloro-2,4-difluoroaniline and the X-ray crystal structures of structurally related halogenated anilines. Due to the current unavailability of a published crystal structure for this compound, this document leverages data from analogous compounds to offer insights into its potential solid-state architecture. Understanding the three-dimensional arrangement of atoms in molecules is paramount in drug design and materials science for predicting molecular interactions and physical properties.
Physicochemical Properties of this compound
While the single-crystal X-ray structure of this compound is not publicly available, its key computed and experimental physicochemical properties are summarized below. These properties are crucial for its handling, formulation, and potential biological activity.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClF₂N | PubChem |
| Molecular Weight | 242.45 g/mol | PubChem |
| CAS Number | 201849-12-9 | PubChem |
| Boiling Point | 252℃ | ChemicalBook |
| Density | 1.890 g/cm³ | ChemicalBook |
| Flash Point | 106℃ | ChemicalBook |
Comparative Crystallographic Data of Analogous Halogenated Anilines
To infer the potential crystal packing and intermolecular interactions of this compound, a comparison with the crystallographic data of structurally similar anilines is presented. The nature and position of halogen substituents significantly influence crystal packing through hydrogen bonding, halogen bonding, and π-stacking interactions.[1]
| Parameter | 4-chloro-2-iodoaniline[1][2] | 3-chloroaniline | 3-bromoaniline |
| Molecular Formula | C₆H₅ClIN | C₆H₆ClN | C₆H₆BrN |
| Molecular Weight | 253.46 g/mol | 127.57 g/mol | 172.02 g/mol |
| Crystal System | Orthorhombic | Data Not Available | Data Not Available |
| Space Group | P 2₁ 2₁ 2₁ | Data Not Available | Data Not Available |
| Unit Cell Dimensions | a = 4.1538 Å, b = 11.3685 Å, c = 15.8550 Å | Data Not Available | Data Not Available |
| Volume (V) | 748.71 ų | Data Not Available | Data Not Available |
| Molecules per Unit Cell (Z) | 4 | Data Not Available | Data Not Available |
| Key Intermolecular Interactions | N-H···N hydrogen bonding, Cl···I contact, offset π-stacking[1] | N-H···N and C-H···π interactions | Halogen bonding and π-type interactions |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure is a meticulous process involving several key steps. The following is a generalized protocol for single-crystal X-ray diffraction analysis.
-
Crystal Growth and Selection : High-quality single crystals of the target compound are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. A suitable crystal (typically < 0.5 mm in all dimensions) with no visible defects is selected under a microscope.
-
Mounting : The selected crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data.[3] The diffraction pattern, consisting of a series of spots, is recorded by a detector. Data is typically collected at a low temperature (e.g., 100-170 K) to minimize thermal vibrations of the atoms.
-
Data Processing : The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors.
-
Structure Solution and Refinement : The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is often achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the atomic positions, thermal parameters, and overall fit of the model to the data.
-
Structure Validation and Analysis : The final refined structure is validated to ensure its chemical and crystallographic reasonability. The geometric parameters, such as bond lengths and angles, as well as intermolecular interactions, are then analyzed.
Experimental Workflow for X-ray Crystal Structure Analysis
The following diagram illustrates the typical workflow for determining a molecular structure using single-crystal X-ray crystallography.
References
A Comparative Guide to the Validation of Analytical Methods for 6-Bromo-3-chloro-2,4-difluoroaniline
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and ensures the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methodologies for the quantification and impurity profiling of 6-Bromo-3-chloro-2,4-difluoroaniline, a key intermediate in organic synthesis. While specific validated methods for this compound are not publicly available, this document outlines common approaches, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), based on established methods for structurally similar halogenated anilines.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for this compound depends on the specific requirements of the analysis, such as the nature of the sample, the expected concentration of the analyte, and the potential impurities. Both HPLC and GC are powerful techniques for the analysis of halogenated anilines.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of non-volatile and thermally labile compounds. When coupled with a mass spectrometer (LC-MS), it offers high sensitivity and specificity.
Gas Chromatography (GC) is an excellent choice for the analysis of volatile and thermally stable compounds like many aniline derivatives. GC, particularly when coupled with a mass spectrometer (GC-MS), provides high separation efficiency and is a robust method for impurity identification.
The following table summarizes the key performance parameters for HPLC and GC methods, based on typical results for similar halogenated anilines.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Analytes | Non-volatile and thermally labile compounds, including potential process-related impurities and degradation products. | Volatile and thermally stable compounds, including residual solvents and volatile impurities. |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90-110% (Typical for similar analytes) | 90-110% (Typical for similar analytes) |
| Precision (% RSD) | < 5% | < 10% |
| Limit of Detection (LOD) | ng/mL range (with UV detection), pg/mL range (with MS detection) | ng/mL range (with FID), pg/mL range (with MS detection) |
| Limit of Quantitation (LOQ) | Typically 3x LOD | Typically 3x LOD |
| Key Advantages | Versatility for a wide range of compounds, high sensitivity with MS detection. | Excellent separation efficiency for volatile compounds, established and robust methods. |
| Limitations | May not be suitable for very volatile impurities. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for HPLC and GC analysis of halogenated anilines, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the quantification of this compound and the detection of non-volatile impurities.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A time-programmed gradient can be optimized for the separation of the main component from its impurities. For example: 0-5 min: 30% B, 5-25 min: 30-90% B, 25-30 min: 90% B, 30.1-35 min: 30% B (re-equilibration).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or based on the UV spectrum of the analyte).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to prepare a 0.5 mg/mL stock solution.
-
Further dilutions can be made to fall within the linear range of the method.
-
Gas Chromatography (GC) Protocol
This method is suitable for the analysis of volatile impurities and can be used for the quantification of this compound if it is sufficiently volatile and thermally stable.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a Flame Ionization Detector (FID).
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: An initial temperature of 80°C, held for 2 minutes, then ramped to 280°C at 15°C/min, and held for 10 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Scan Range: 50-500 amu.
-
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetone, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Further dilutions may be necessary. For trace analysis, techniques like solid-phase microextraction (SPME) can be employed.[1]
-
Method Validation Workflow and Comparison
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. The following diagrams illustrate a general workflow for analytical method validation and a decision tree for selecting an appropriate analytical method.
References
Computational Modeling of 6-Bromo-3-chloro-2,4-difluoroaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computationally modeled properties of 6-bromo-3-chloro-2,4-difluoroaniline, a halogenated aniline of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct computational studies on this specific molecule, this guide synthesizes available data and draws comparisons with structurally similar halogenated anilines. The information presented is intended to provide a baseline for researchers undertaking further computational or experimental investigations.
Physicochemical and Computed Properties of this compound
The following table summarizes the available physicochemical and computationally predicted properties of this compound. This data is compiled from various chemical databases and provides a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClF₂N | [1] |
| Molecular Weight | 242.45 g/mol | [1][2] |
| Boiling Point | 252℃ | [3] |
| Density | 1.890 g/cm³ | [3] |
| Flash Point | 106℃ | [3] |
| pKa (Predicted) | 0.15 ± 0.10 | [3] |
| XLogP3 | 2.8 | [2] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [1] |
| LogP | 2.9629 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bonds | 0 | [1] |
Comparative Analysis with Structurally Similar Halogenated Anilines
Studies on these related compounds have investigated properties including:
-
Optimized molecular geometry
-
Vibrational frequencies (FT-IR and FT-Raman)
-
Frontier molecular orbitals (HOMO and LUMO)
-
Molecular Electrostatic Potential (MEP)
-
Non-Linear Optical (NLO) properties
These computational analyses help in understanding the reactivity, stability, and potential intermolecular interactions of these molecules.[4][5] For instance, the distribution of electron density, indicated by MEP maps, can predict sites susceptible to electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity.
Representative Computational Methodology
The following outlines a typical protocol for the computational modeling of halogenated anilines, based on methodologies reported for similar compounds.[4][5]
I. Software and Theoretical Level:
-
Software: Gaussian suite of programs is commonly used.
-
Method: Density Functional Theory (DFT) with the B3LYP functional is a widely accepted method for such calculations. The Hartree-Fock (HF) method can also be used for comparison.[5]
-
Basis Set: The 6-31+G(d,p) or 6-311++G(d,p) basis sets are typically employed to provide a good balance between accuracy and computational cost.[4][5]
II. Geometry Optimization:
-
The initial molecular structure is drawn and optimized to find the global minimum on the potential energy surface.
-
Frequency calculations are then performed on the optimized geometry to confirm that it corresponds to a true minimum (i.e., no imaginary frequencies).
III. Property Calculations:
-
Vibrational Analysis: The computed vibrational frequencies are often scaled by a factor to correct for anharmonicity and facilitate comparison with experimental FT-IR and FT-Raman spectra.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap (ΔE = E_LUMO - E_HOMO) is determined to assess chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and visualized to identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
-
Non-Linear Optical (NLO) Properties: The dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) can be calculated to evaluate the NLO response of the molecule.
Computational Modeling Workflow
The following diagram illustrates a typical workflow for the computational modeling of a small molecule like this compound.
Caption: Workflow for Computational Modeling of Molecular Properties.
Conclusion
While direct computational studies on this compound are limited, a robust framework for its in silico characterization can be established based on methodologies applied to structurally related halogenated anilines. The provided data and workflow serve as a valuable starting point for researchers interested in the further investigation and application of this compound in drug development and materials science. Future computational work should focus on a direct and comprehensive analysis of this compound to build upon the foundational data presented here.
References
Benchmarking the Synthesis of 6-Bromo-3-chloro-2,4-difluoroaniline: A Comparative Guide for Researchers
For Immediate Release
A Comprehensive Analysis of Synthetic Routes for the Key Pharmaceutical Intermediate 6-Bromo-3-chloro-2,4-difluoroaniline
This guide provides a comparative analysis of plausible synthetic pathways for this compound, a crucial building block in the development of novel pharmaceuticals and agrochemicals. While a definitive, publicly available, step-by-step protocol for this specific multi-substituted aniline remains elusive, this document outlines viable synthetic strategies based on established methodologies for structurally related compounds. The information presented is intended to assist researchers, scientists, and drug development professionals in designing efficient and scalable syntheses.
Introduction
Polysubstituted anilines are a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents and agricultural products. The unique substitution pattern of this compound, featuring a combination of electron-withdrawing and sterically demanding halogen atoms, makes it a valuable intermediate for accessing complex molecular architectures with tailored physicochemical and biological properties. This guide explores potential synthetic routes, offering a framework for laboratory-scale preparation and process optimization.
Plausible Synthetic Strategies
Based on the synthesis of analogous halogenated anilines, two primary retrosynthetic approaches are proposed for this compound. These routes involve the sequential introduction of halogen substituents onto a commercially available starting material, followed by the formation of the aniline functionality.
Route 1: Halogenation of a Substituted Nitrobenzene followed by Reduction
This widely employed strategy in the synthesis of halogenated anilines involves the nitration of a suitable benzene derivative, followed by controlled halogenation and subsequent reduction of the nitro group to an amine. A plausible starting material for this route is 1-chloro-2,4-difluorobenzene.
Route 2: Halogenation of a Substituted Aniline
An alternative approach involves the direct halogenation of a pre-existing aniline derivative. This method can be more direct but may present challenges in controlling regioselectivity due to the activating and directing effects of the amino group. A potential starting material for this route is 3-chloro-2,4-difluoroaniline.
Experimental Protocols (Hypothetical)
The following are hypothetical, yet chemically sound, experimental protocols for the proposed synthetic routes. These are intended as a starting point for optimization by researchers.
Route 1: From 1-chloro-2,4-difluorobenzene
Step 1: Nitration of 1-chloro-2,4-difluorobenzene to 1-chloro-2,4-difluoro-5-nitrobenzene
-
Reaction: 1-chloro-2,4-difluorobenzene is treated with a mixture of nitric acid and sulfuric acid at a controlled temperature to introduce a nitro group.
-
Rationale: This is a standard electrophilic aromatic substitution reaction. The conditions need to be carefully controlled to favor the desired isomer.
Step 2: Bromination of 1-chloro-2,4-difluoro-5-nitrobenzene to 2-bromo-5-chloro-4,6-difluoronitrobenzene
-
Reaction: The nitrated intermediate is subjected to bromination using a suitable brominating agent, such as bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃).
-
Rationale: The nitro group is a meta-director, and the existing halogens will also influence the position of the incoming bromine atom.
Step 3: Reduction of 2-bromo-5-chloro-4,6-difluoronitrobenzene to this compound
-
Reaction: The nitro group of the brominated intermediate is reduced to an amine using a reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C).[1]
-
Rationale: This is a standard and generally high-yielding transformation. The choice of reducing agent may depend on the presence of other functional groups.
Route 2: From 3-chloro-2,4-difluoroaniline
Step 1: Acetylation of 3-chloro-2,4-difluoroaniline to N-(3-chloro-2,4-difluorophenyl)acetamide
-
Reaction: The starting aniline is protected with acetic anhydride to form the corresponding acetanilide.
-
Rationale: Protection of the amino group moderates its activating effect and directs the subsequent halogenation.
Step 2: Bromination of N-(3-chloro-2,4-difluorophenyl)acetamide to N-(6-bromo-3-chloro-2,4-difluorophenyl)acetamide
-
Reaction: The acetanilide is treated with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.
-
Rationale: The acetyl group directs bromination to the ortho and para positions. Steric hindrance will likely favor bromination at the 6-position.
Step 3: Hydrolysis of N-(6-bromo-3-chloro-2,4-difluorophenyl)acetamide to this compound
-
Reaction: The acetyl protecting group is removed by acid or base-catalyzed hydrolysis to yield the final product.
-
Rationale: This is a standard deprotection step.
Data Presentation: A Comparative Overview
| Parameter | Route 1: From Nitrobenzene | Route 2: From Aniline |
| Starting Material Availability | Readily available and relatively inexpensive. | May be less common and more expensive. |
| Number of Steps | Typically 3 steps. | Typically 3 steps. |
| Potential Yield | Moderate to good overall yield, dependent on the efficiency of each step. | Can be high, but may be compromised by side reactions during bromination. |
| Regioselectivity Control | Generally predictable based on directing group effects. | Can be challenging, potentially leading to isomeric impurities. |
| Scalability | Generally scalable, with well-established procedures for nitration and reduction. | Scalability may be limited by the need for precise control of bromination conditions. |
| Purification Challenges | May require purification at each step to remove isomers and byproducts. | Purification of the final product from isomeric bromination products can be difficult. |
Visualization of Synthetic Workflows
To aid in the conceptualization of the proposed synthetic pathways, the following diagrams have been generated using the DOT language.
Caption: Proposed Synthesis of this compound via Route 1.
Caption: Proposed Synthesis of this compound via Route 2.
Alternative Compounds and Future Directions
In drug discovery, the aniline motif is sometimes considered a "structural alert" due to its potential for metabolic instability.[2][3] Researchers often explore bioisosteric replacements to mitigate these risks while retaining biological activity. Saturated carbocyclic scaffolds, such as aminobicyclo[1.1.1]pentanes and aminocubanes, are emerging as promising aniline bioisosteres, offering improved pharmacokinetic profiles.[4][5] The synthesis of these alternatives often involves more complex, multi-step sequences.
Furthermore, the development of more efficient and sustainable synthetic methods for halogenated anilines is an ongoing area of research. This includes the use of flow chemistry, mechanochemistry, and biocatalysis to improve yields, reduce waste, and enhance safety.[6] For instance, a three-step telescoped continuous flow process has been developed for the synthesis of the fungicide Boscalid, which contains a substituted aniline moiety.[7]
Conclusion
This comparative guide provides a foundational understanding of the potential synthetic routes to this compound. While specific experimental data is limited, the outlined strategies, based on well-established chemical principles, offer a solid starting point for researchers. The choice of the optimal synthetic route will depend on factors such as starting material availability, desired scale, and the capabilities of the research laboratory. Further experimental investigation is required to establish definitive protocols and benchmark the performance of each approach. The exploration of novel synthetic methodologies and alternative molecular scaffolds will continue to be a critical aspect of advancing the synthesis of valuable pharmaceutical intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Strategic Use of 6-Bromo-3-chloro-2,4-difluoroaniline
Introduction: The Value Proposition of a Multi-Functional Building Block
In the intricate landscape of modern pharmaceutical and agrochemical synthesis, the choice of starting materials is a critical determinant of efficiency, cost, and the ultimate success of a synthetic campaign. Polyhalogenated aromatic compounds, in particular, serve as versatile synthons, offering multiple, distinct reactive handles for the construction of complex molecular architectures. 6-Bromo-3-chloro-2,4-difluoroaniline (CAS: 201849-12-9) emerges as a pre-functionalized, high-value intermediate designed for strategic, multi-step syntheses.[1][2][3] Its unique arrangement of four different substituents—an amine, two distinct fluorine atoms, a chlorine atom, and a bromine atom—provides a powerful platform for sequential and site-selective functionalization.
This guide provides a cost-benefit analysis of employing this compound, moving beyond a simple procurement cost assessment to a holistic evaluation of its impact on process efficiency, reaction selectivity, and overall synthetic convergency. We will explore its inherent reactivity, compare it to alternative synthetic strategies, and provide a decision framework for its optimal application.
Core Technical Analysis: Unpacking the Reactivity Hierarchy
The primary strategic advantage of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step.[4] The strength of the carbon-halogen (C-X) bond dictates the ease of this step, leading to a well-established reactivity order: C-I > C-Br > C-Cl >> C-F.[4]
For this compound, this hierarchy allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact for a subsequent, different coupling reaction under more forcing conditions. The C-F bonds are generally unreactive in these cross-coupling reactions, but they play a crucial role in modulating the electronic properties of the aromatic ring, which can influence factors like the lipophilicity and metabolic stability of the final compound.[5][6] The amino group further directs substitution and can itself be a site for N-arylation reactions.[7]
This inherent, tiered reactivity allows for a convergent synthetic design, reducing the number of steps and purification challenges associated with a more linear approach that involves sequential halogenation and functionalization of a simpler aniline.
Caption: Workflow for site-selective cross-coupling reactions.
Case Study: Synthesis of a Ribociclib Intermediate
The utility of polyhalogenated anilines is prominently featured in the synthesis of complex pharmaceuticals, such as the CDK4/6 inhibitor Ribociclib.[8] While specific, publicly disclosed manufacturing routes for Ribociclib may vary, the structure lends itself to a synthetic strategy that could employ a building block like this compound. A plausible disconnection approach highlights how this intermediate facilitates the rapid assembly of the core structure.
Experimental Protocol: Representative Suzuki-Miyaura Coupling (C-Br Selective)
This protocol is a model procedure adapted from established methods for Suzuki-Miyaura cross-coupling on polyhalogenated substrates.[9][10] It is intended as a guide for the selective functionalization of the C-Br bond.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
(IPr)Pd(allyl)Cl catalyst (0.02 mmol)[10]
-
Sodium tert-butoxide (NaOtBu) (2.0 mmol)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (242.45 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), (IPr)Pd(allyl)Cl catalyst (0.02 mmol), and sodium tert-butoxide (192.2 mg, 2.0 mmol).
-
Add 5 mL of anhydrous toluene via syringe.
-
Seal the flask and place the reaction mixture in a preheated oil bath at 80-100 °C.
-
Stir the reaction vigorously. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting aniline is observed (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and quench carefully with water (10 mL).
-
Separate the organic layer, and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C-Br coupled product, preserving the C-Cl bond for subsequent transformations.
Causality Behind Experimental Choices:
-
Catalyst: (IPr)Pd(allyl)Cl is a well-defined, air- and moisture-stable (NHC)Pd(allyl)Cl complex known for its high activity in cross-coupling reactions, especially with challenging substrates like aryl chlorides.[9][10] Using a highly active catalyst allows for milder conditions, which favors selectivity for the more reactive C-Br bond.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in both Suzuki and Buchwald-Hartwig couplings to facilitate the transmetalation and reductive elimination steps of the catalytic cycle.[4][10]
-
Solvent: Toluene is a standard non-polar solvent for these types of reactions, offering a suitable boiling point for the required thermal conditions.
Comparative Analysis of Synthetic Alternatives
The decision to use a complex starting material like this compound must be weighed against alternative, more linear synthetic routes.
| Strategy | Description | Key Advantages | Key Disadvantages |
| Strategy 1: Using this compound | A convergent approach starting with the pre-halogenated aniline. Involves sequential, site-selective cross-coupling reactions. | Fewer overall synthetic steps; High convergency; Predictable regioselectivity. | Higher initial cost of starting material; Requires well-optimized, selective reaction conditions. |
| Strategy 2: Sequential Halogenation & Coupling | A linear approach starting from a simpler aniline (e.g., 2,4-difluoroaniline). Involves bromination, a coupling reaction, followed by chlorination and a second coupling. | Lower initial cost of starting materials; Utilizes more common reagents. | More synthetic steps; Potential for isomeric impurities during halogenation steps; Lower overall yield; Increased waste and purification needs.[11] |
| Strategy 3: Using a Dihalogenated Aniline (e.g., 4-bromo-2,6-difluoroaniline) [12][13] | Start with a simpler tri-substituted aniline and add the final halogen later in the synthesis. | Intermediate complexity and cost; May be suitable if only one subsequent halogenation is needed. | Still requires a separate halogenation step with potential regioselectivity issues; Less convergent than Strategy 1. |
Cost-Benefit Decision Framework
The term "cost" in synthesis extends far beyond the price per gram of a reagent. It encompasses the entire ecosystem of a reaction, including time, resources, and waste.
-
Reagent Cost: While the initial purchase price of this compound is higher than simpler anilines, this can be offset by avoiding the cost of halogenating agents, additional solvents, and purification materials required in a linear synthesis.
-
Process Efficiency: A convergent synthesis with fewer steps significantly reduces labor hours, energy consumption, and analytical testing time. A 2-step convergent route is almost always more efficient than a 4-step linear route.
-
Yield and Purity: Linear syntheses often suffer from cumulative yield loss at each step. Furthermore, halogenation reactions on complex molecules can produce difficult-to-separate regioisomers, complicating purification and reducing the yield of the desired product. Starting with a pure, pre-functionalized intermediate ensures higher purity of subsequent products.
-
"Speed-to-Molecule": In a drug discovery or development context, time is a critical resource. The ability to rapidly generate complex target molecules and analogs via a convergent route provides a significant competitive advantage that often outweighs the higher initial material cost.
Caption: Decision framework for selecting a synthetic strategy.
Conclusion
This compound represents a strategic investment in chemical synthesis. Its true value is realized not in its purchase price, but in its ability to enable highly convergent, efficient, and selective synthetic routes to complex molecules. For research, discovery, and development programs where speed, purity, and the reliable construction of intricate molecular architectures are paramount, the higher upfront cost is frequently justified by substantial savings in time, resources, and overall project timelines. The cost-benefit analysis strongly favors the use of such advanced, pre-functionalized building blocks when the synthetic target demands the precision and efficiency that a convergent strategy provides.
References
- 1. Buy 6-Bromo-4-chloro-2,3-difluoroaniline (EVT-12964494) [evitachem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C6H3BrClF2N | CID 2773254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. ossila.com [ossila.com]
- 13. 4-Bromo-2,6-difluoroaniline | 67567-26-4 [chemicalbook.com]
Spectroscopic Showdown: Differentiating Isomers of 6-Bromo-3-chloro-2,4-difluoroaniline
For researchers engaged in the synthesis of novel pharmaceuticals, agrochemicals, and specialized polymers, the precise structural elucidation of halogenated anilines is a critical step. The isomeric forms of these compounds, while possessing the same molecular formula, can exhibit vastly different chemical and biological activities. This guide provides a comparative spectroscopic analysis of 6-Bromo-3-chloro-2,4-difluoroaniline and its potential isomers, offering a framework for their differentiation using standard analytical techniques.
Due to the limited availability of public experimental spectroscopic data for this compound and its isomers, this guide will focus on the predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). These predictions are supplemented with general experimental protocols for data acquisition.
Isomers of this compound
The constitutional isomers of this compound are determined by the different possible arrangements of the bromine, chlorine, and two fluorine atoms on the aniline ring. The primary isomers of interest, including the parent compound, are:
-
This compound
-
2-Bromo-3-chloro-4,5-difluoroaniline
-
3-Bromo-2-chloro-4,5-difluoroaniline
-
4-Bromo-2-chloro-5,6-difluoroaniline
-
2-Bromo-5-chloro-4,6-difluoroaniline
-
4-Bromo-3-chloro-2,5-difluoroaniline
Comparative Physicochemical Data
A summary of the available physicochemical data for the target compound and one of its isomers is presented below. The lack of readily available data for other isomers highlights the specialized nature of these compounds.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₆H₃BrClF₂N | 242.45 | 201849-12-9[1] |
| 2-Bromo-3-chloro-4,6-difluoroaniline | C₆H₃BrClF₂N | 242.45 | 2921757-36-8[2] |
Spectroscopic Comparison
The differentiation of these isomers relies on subtle but significant differences in their spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra are expected to be the most informative for distinguishing between the isomers. The single aromatic proton in each isomer will exhibit a unique chemical shift and coupling pattern due to the influence of the neighboring halogen and amino groups. The coupling constants between the proton and the fluorine atoms (²JHF, ³JHF, and ⁴JHF) will be particularly diagnostic.
¹³C NMR: The carbon NMR spectra will show six distinct signals for the aromatic carbons in each isomer. The chemical shifts of these carbons are influenced by the electronegativity of the directly attached and neighboring substituents. The carbon-fluorine coupling constants (¹JCF, ²JCF, ³JCF) will provide additional structural information.
Predicted NMR Spectral Data Summary
| Isomer | Predicted ¹H NMR Chemical Shift (ppm) and Multiplicity | Predicted ¹³C NMR Key Features |
| This compound | A single proton signal, likely a triplet of doublets, influenced by coupling to two fluorine atoms. | Six aromatic signals with characteristic C-F couplings. The carbon bearing the bromine will be at a relatively upfield position compared to the fluorine- and chlorine-bearing carbons. |
| 2-Bromo-3-chloro-4,5-difluoroaniline | A single proton signal, likely a triplet, with coupling to two adjacent fluorine atoms. | Six aromatic signals. The positions of the fluorinated carbons will be significantly downfield. |
| 3-Bromo-2-chloro-4,5-difluoroaniline | A single proton signal, likely a triplet, with coupling to two adjacent fluorine atoms. | The relative positions of the halogenated carbon signals will differ from the 2-bromo isomer due to the different electronic environment. |
| 4-Bromo-2-chloro-5,6-difluoroaniline | A single proton signal, likely a doublet of doublets, with coupling to two non-equivalent fluorine atoms. | The carbon bearing the bromine will be para to a fluorine, influencing its chemical shift. |
| 2-Bromo-5-chloro-4,6-difluoroaniline | A single proton signal, likely a triplet, with coupling to two meta fluorine atoms. | The symmetry of this molecule will result in a distinct pattern of carbon signals compared to other isomers. |
| 4-Bromo-3-chloro-2,5-difluoroaniline | A single proton signal, likely a doublet of doublets, with coupling to two non-equivalent fluorine atoms. | The chemical shifts will be influenced by the ortho and para relationships of the halogens. |
Infrared (IR) Spectroscopy
The IR spectra of these isomers are expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, aromatic C=C stretching, and C-halogen (C-F, C-Cl, C-Br) stretching vibrations. While the N-H and aromatic stretching frequencies will be similar across the isomers, the fingerprint region (below 1500 cm⁻¹) will likely show unique patterns of absorption bands corresponding to the different substitution patterns of the benzene ring and the C-halogen vibrations.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (asymmetric and symmetric) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-F Stretch | 1000 - 1400 |
| C-Cl Stretch | 600 - 800 |
| C-Br Stretch | 500 - 600 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of the isomers. The electron ionization (EI) mass spectra will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (approximately 241 u). A key feature will be the isotopic pattern of the molecular ion, which will be characteristic for a compound containing one bromine and one chlorine atom. The M+2 peak will have a significant intensity due to the presence of the ³⁷Cl and ⁸¹Br isotopes. The fragmentation patterns may also differ between isomers, although detailed predictions are complex. Common fragmentation pathways would involve the loss of halogens (Br, Cl, F) or small molecules like HCN.
Expected Mass Spectrum Features
| Feature | Description |
| Molecular Ion (M⁺) | A cluster of peaks around m/z 241, 243, and 245, reflecting the isotopic abundances of Br and Cl. |
| Isotopic Pattern | The relative intensities of the M⁺, M+2, and M+4 peaks will be characteristic of a molecule containing one bromine and one chlorine atom. |
| Fragmentation | Loss of Br (M-79/81), loss of Cl (M-35/37), and loss of HF are expected fragmentation pathways. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the aniline isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.
-
Data Analysis: Process the spectra using appropriate software. Analyze chemical shifts, coupling constants (especially H-F and C-F), and multiplicities to elucidate the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disc. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the functional groups present in the molecule. Pay close attention to the fingerprint region for isomer differentiation.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, dichloromethane).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS, or Electrospray Ionization - ESI for LC-MS).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural information.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of this compound isomers.
References
Safety Operating Guide
Navigating the Disposal of 6-Bromo-3-chloro-2,4-difluoroaniline: A Step-by-Step Guide
Hazard Profile and Safety Precautions
Based on analogous compounds, 6-Bromo-3-chloro-2,4-difluoroaniline is anticipated to be harmful if swallowed, inhaled, or comes into contact with skin. It is also likely to cause skin and eye irritation. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator for dusts is recommended. |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
1. Waste Collection and Storage:
-
All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), should be collected in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
2. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, carefully clean up the spill.
-
For solid spills, gently sweep or vacuum the material to avoid creating dust. Place the collected material into the designated waste container.
-
Decontaminate the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
3. Final Disposal:
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Ensure that the waste is properly packaged and labeled according to all local, state, and federal regulations before it is transported by the disposal company.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations. The information provided here is based on general principles for handling hazardous chemical waste and data from similar compounds.
Personal protective equipment for handling 6-Bromo-3-chloro-2,4-difluoroaniline
Essential Safety and Handling Guide for 6-Bromo-3-chloro-2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling this compound (CAS No. 201849-12-9). The following procedures are based on the known hazards of structurally similar halogenated anilines. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier and conduct a thorough risk assessment before commencing any work.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.[1][2][3][4][5]
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye Protection | Chemical safety goggles or a face shield | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are suitable for incidental contact. For prolonged or direct contact, consider thicker, more resistant gloves and always check with the manufacturer for specific chemical resistance data. Inspect gloves for any signs of degradation or perforation before use. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges and particulate filter | To be used in poorly ventilated areas or when the generation of dust or aerosols is likely. A properly fitted respirator is essential. A cartridge change-out schedule should be in place. |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes | A lab coat should be worn over personal clothing. Consider a chemically resistant apron for procedures with a higher risk of splashing. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from receipt to use in experimental procedures.
-
Pre-Handling Preparations:
-
Consult the Safety Data Sheet (SDS).
-
Ensure a safety shower and eyewash station are readily accessible.[2]
-
Prepare and label all necessary equipment and containers.
-
Verify the functionality of the chemical fume hood.
-
-
Handling in a Controlled Environment:
-
Personal Protective Equipment (PPE) Donning:
-
Don the recommended PPE as detailed in the table above before entering the designated handling area.
-
-
Weighing and Transfer:
-
Experimental Use:
-
If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers with the chemical clearly labeled and sealed when not in immediate use.
-
-
Post-Handling:
-
Thoroughly clean the work area, including the balance and any contaminated surfaces, with an appropriate solvent and decontaminating solution.
-
Remove and dispose of contaminated gloves and any disposable protective clothing in the designated hazardous waste container.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[3][6][7]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.[5][6]
-
Waste Segregation:
-
Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.[5]
-
Do not mix with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Use a chemically compatible container for waste collection (e.g., a high-density polyethylene or glass bottle).
-
Keep the waste container securely closed except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secondary containment area.
-
-
Disposal of Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and disposed of as hazardous waste.
-
Follow your institution's guidelines for the disposal of chemically contaminated empty containers.
-
-
Spill Management:
-
In case of a spill, evacuate the area and prevent others from entering.
-
If trained and equipped, clean up the spill using an inert absorbent material (e.g., vermiculite, sand).[2]
-
Wear appropriate PPE, including respiratory protection, during cleanup.
-
Collect the absorbed material in a sealed container for hazardous waste disposal.
-
For large spills or if you are not trained, contact your institution's EHS office immediately.
-
Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
